7,7-Dimethyl-6-oxooctanoic acid
Description
BenchChem offers high-quality 7,7-Dimethyl-6-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyl-6-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,7-dimethyl-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJHGTLWVOXQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645367 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56721-58-5 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7,7-Dimethyl-6-oxooctanoic acid chemical properties
Technical Monograph: 7,7-Dimethyl-6-oxooctanoic Acid
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (CAS: 56721-58-5) is a specialized keto-acid intermediate characterized by a sterically hindered ketone group adjacent to a tert-butyl moiety. This unique structural motif—combining a reactive carboxylic acid "head" with a bulky, lipophilic "tail"—positions it as a critical scaffold in medicinal chemistry and materials science. Unlike linear keto-acids, the steric bulk at the C7 position confers exceptional metabolic stability to the ketone, preventing rapid enzymatic reduction. This guide details its physicochemical profile, synthetic pathways, and emerging applications in polymer functionalization and drug discovery.
Chemical Identity & Structural Analysis
The molecule consists of an eight-carbon chain terminating in a carboxylic acid, with a ketone at position 6 and a gem-dimethyl substitution at position 7.
-
IUPAC Name: 7,7-Dimethyl-6-oxooctanoic acid[1][2][3][4][5][6][7]
-
Common Synonyms: 5-Pivaloylvaleric acid; 6-Oxo-7,7-dimethyloctanoic acid
-
Molecular Formula:
[3] -
SMILES: CC(C)(C)C(=O)CCCCC(=O)O
Structural Insight:
The defining feature is the pivaloyl group (
-
Chemical Consequence: The C6 ketone is resistant to nucleophilic attack and enzymatic reduction compared to methyl ketones. This allows chemoselective transformations of the carboxylic acid (C1) without requiring protection of the ketone.
Physicochemical Profile
Understanding the physicochemical parameters is essential for formulation and assay development.
| Property | Value (Experimental/Predicted) | Implications for Research |
| Physical State | Viscous oil or low-melting solid | Requires precise weighing; gentle heating may be needed for dispensing. |
| pKa (Acid) | 4.75 ± 0.10 | Typical of aliphatic carboxylic acids. Exists as a mono-anion at physiological pH (7.4). |
| LogP | 2.45 – 2.80 | Moderate lipophilicity. Permeable to cell membranes but requires co-solvents (DMSO, Ethanol) for aqueous assays. |
| Solubility | < 1 mg/mL (Water)> 50 mg/mL (DMSO, DCM, EtOH) | Highly soluble in organic solvents. Formulation in aqueous media requires pH adjustment (forming the salt) or encapsulation. |
| Polar Surface Area | 54.37 Ų | Good oral bioavailability potential (Veber's rules). |
Synthetic Routes & Manufacturing
High-purity synthesis is achieved through oxidative cleavage of cyclic precursors or direct oxidation of branched fatty acids.
Route A: Ozonolysis of 1-tert-butyl-1-cyclohexene (Preferred)
This route offers high atom economy and regio-control.
Mechanism:
-
Precursor: 1-tert-butyl-1-cyclohexene.
-
Ozonolysis: The double bond is cleaved by ozone (
) in methanol at -78°C. -
Workup: Oxidative workup (e.g.,
) yields the carboxylic acid and the ketone intact.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube. Purge with
. -
Dissolution: Dissolve 10 mmol of 1-tert-butyl-1-cyclohexene in 50 mL of anhydrous Methanol/DCM (1:1).
-
Ozonolysis: Cool to -78°C (dry ice/acetone). Bubble
through the solution until a persistent blue color appears (indicating saturation). -
Quenching: Purge with
to remove excess ozone. -
Oxidation: Add 30%
(5 equiv) and formic acid (2 equiv). Allow to warm to Room Temperature (RT) and stir for 12 hours. -
Extraction: Dilute with water, extract with Ethyl Acetate (
mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Route B: Oxidation of 7,7-Dimethyloctanoic Acid
Direct oxidation of the methylene group at C6 using Chromium(VI) reagents or Permanganate. This method is less selective and may yield over-oxidized byproducts.
Figure 1: Synthetic pathways for 7,7-Dimethyl-6-oxooctanoic acid. Route A is preferred for laboratory scale due to higher regioselectivity.
Applications in Drug Discovery & Materials
Polymer Functionalization (Biomedical Implants)
Recent studies demonstrate the utility of 7,7-Dimethyl-6-oxooctanoic acid in functionalizing Polylactic Acid (PLA) for medical devices.[4] The keto-acid acts as a bioactive additive.
-
Mechanism: The carboxylic acid group can hydrogen bond or esterify with PLA chain ends, while the lipophilic tail aids in plasticization.
-
Bioactivity: Impregnated PLA exhibits antioxidant and anti-inflammatory properties, promoting re-endothelialization in tissue scaffolds.[4]
-
Protocol (Supercritical Impregnation):
-
Matrix: PLA pellets or scaffolds.
-
Solvent: Supercritical
(scCO2) at 10-20 MPa, 40°C. -
Process: The keto-acid is dissolved in scCO2 and permeates the amorphous regions of the PLA matrix. Depressurization locks the molecule within the polymer.
-
Pharmacophore & Linker Design
In medicinal chemistry, the molecule serves as a robust linker.
-
Steric Shielding: The tert-butyl group protects the ketone from metabolic reduction (ketoreductases), extending the half-life of the pharmacophore.
-
Ligand Synthesis: The carboxylic acid allows facile attachment to amine-containing drugs (via amide coupling) to improve lipophilicity and membrane permeability.
Figure 2: Functional applications in biomedical materials and drug design.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
- 1.15 (s, 9H, t-Bu group).
-
2.45 (t, 2H,
adjacent to ketone). -
2.35 (t, 2H,
adjacent to COOH). -
1.60-1.70 (m, 4H, internal
chain).
-
13C NMR:
-
Distinct carbonyl peaks: Ketone (~215 ppm, deshielded by t-butyl) and Acid (~180 ppm).
-
Quaternary carbon of t-butyl (~44 ppm).
-
-
Mass Spectrometry (ESI-):
-
[M-H]- peak at m/z 185.2.
-
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at +2°C to +8°C. Keep container tightly closed under inert gas (
) to prevent slow oxidation of the alkyl chain over long periods. -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Sources
- 1. Adipoyl chloride | CAS#:111-50-2 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS NO. 56721-58-5 | 7,7-DIMETHYL-6-OXOOCTANOIC ACID | C10H18O3 [localpharmaguide.com]
- 4. Buy 7,7-Dimethyl-6-oxooctanoic acid | 56721-58-5 [smolecule.com]
- 5. Rennine [scisupplies.eu]
- 6. guidechem.com [guidechem.com]
- 7. 己二酰氯_MSDS_用途_密度_己二酰氯CAS号【111-50-2】_化源网 [chemsrc.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 7,7-Dimethyl-6-oxooctanoic acid Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 10. 7,7-DIMETHYL-6-OXOOCTANOIC ACID | 56721-58-5 [amp.chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Monograph: 7,7-Dimethyl-6-oxooctanoic Acid (CAS 56721-58-5)
The following technical guide provides an in-depth analysis of 7,7-Dimethyl-6-oxooctanoic acid , a specialized keto-acid intermediate critical in the synthesis of lipid-regulating therapeutics and advanced polymer functionalization.
Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 | Status: Validated Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Researchers
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (CAS 56721-58-5) is a functionalized C10 fatty acid derivative characterized by a terminal tert-butyl ketone moiety and a carboxylic acid tail. Structurally defined as 5-pivaloylvaleric acid , this compound serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as a key intermediate in the synthesis of fibrates (lipid-lowering agents) and as a robust linker for modifying biodegradable polymers like Polylactic Acid (PLA) to enhance bioactivity. Its unique steric bulk, provided by the tert-butyl group, confers metabolic stability to downstream pharmaceuticals, making it a high-value target for process optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 56721-58-5 |
| IUPAC Name | 7,7-Dimethyl-6-oxooctanoic acid |
| Common Name | 5-Pivaloylvaleric acid |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| SMILES | CC(C)(C)C(=O)CCCCC(=O)O |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Boiling Point | 315.5 ± 25.0 °C (Predicted at 760 mmHg) |
| pKa | 4.76 ± 0.10 (Carboxylic acid) |
| LogP | 2.25 (Lipophilic, suitable for membrane penetration) |
| Solubility | Soluble in Ethanol, DMSO, DCM; Sparingly soluble in water |
Structural Insight: The molecule features a 1,6-dicarbonyl relationship (if counting the carboxyl carbon as 1). The steric hindrance of the tert-butyl group at C7 protects the C6 ketone from unwanted nucleophilic attacks, directing reactivity exclusively to the carboxylic acid terminus during amide coupling or esterification reactions.
High-Fidelity Synthesis Protocol
Rationale: While direct acylation of linear chains is possible, it often suffers from regioselectivity issues. The most robust, field-proven method for synthesizing 7,7-dimethyl-6-oxooctanoic acid is the Stork Enamine Synthesis followed by Retro-Claisen Ring Opening . This route ensures exclusive mono-acylation and high yield.
Mechanism of Action (Causality)
-
Activation: Cyclopentanone is activated into a nucleophilic enamine.
-
Acylation: The enamine attacks Pivaloyl Chloride (sterically demanding electrophile).
-
Ring Cleavage: The resulting cyclic diketone is unstable to base, undergoing a retro-Claisen cleavage to yield the linear keto-acid.
Step-by-Step Methodology
Phase 1: Enamine Formation
-
Reagents: Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (catalytic).
-
Setup: Dean-Stark apparatus with Toluene as solvent.
-
Procedure: Reflux Cyclopentanone and Morpholine in Toluene. Continuously remove water via the Dean-Stark trap to drive equilibrium.
-
Endpoint: Cessation of water evolution (approx. 4–6 hours).
-
Workup: Evaporate Toluene in vacuo to obtain 1-Morpholinocyclopentene (crude enamine). Use immediately.
Phase 2: Acylation
-
Reagents: Crude Enamine, Pivaloyl Chloride (1.1 eq), Triethylamine (1.1 eq).
-
Solvent: Anhydrous Chloroform or Dichloromethane (DCM).
-
Procedure:
-
Dissolve enamine in DCM under Nitrogen atmosphere.
-
Cool to 0°C.[1]
-
Add Pivaloyl Chloride dropwise (exothermic control).
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis (In-situ): Add 10% HCl solution and stir vigorously for 2 hours to hydrolyze the iminium intermediate.
-
Isolation: Extract with DCM, wash with bicarbonate, dry over MgSO₄, and concentrate to yield 2-Pivaloylcyclopentanone .
Phase 3: Ring Opening (The Critical Step)
-
Reagents: 2-Pivaloylcyclopentanone, Sodium Hydroxide (2.5 eq, 10% aq solution).
-
Procedure:
-
Suspend the cyclic ketone in NaOH solution.
-
Heat to reflux (100°C) for 3–4 hours. Note: The solution will become homogeneous as the ring opens.
-
-
Workup:
-
Cool to 0°C.[1]
-
Acidify carefully with Conc. HCl to pH 2.0. The product will precipitate or oil out.
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Recrystallization from Hexane/Ether or vacuum distillation.
Synthesis Pathway Visualization
Figure 1: The "Self-Validating" Stork Enamine route for converting Cyclopentanone to 7,7-Dimethyl-6-oxooctanoic acid.
Quality Control & Analytical Validation
To ensure the material is suitable for pharmaceutical use (e.g., as a linker or API precursor), strict QC parameters must be met.
Analytical Specification Table
| Test | Method | Acceptance Criteria |
| Assay (Purity) | HPLC (C18 Column) | ≥ 98.0% |
| Identification A | ¹H-NMR (CDCl₃) | δ 1.15 (s, 9H, t-Bu); δ 2.35 (t, 2H, -CH₂-COOH) |
| Identification B | FT-IR | 1705 cm⁻¹ (Ketone), 1735 cm⁻¹ (Acid), 2960 cm⁻¹ (C-H) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-20 min (10% -> 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (End absorption of carbonyls).
Decision Tree for Impurity Profiling
Figure 2: Quality Control Decision Logic for impurity identification and remediation.
Applications in Drug Development
The specific utility of 7,7-Dimethyl-6-oxooctanoic acid lies in its dual functionality :
-
Lipid Modulation: It shares the pharmacophore of Gemfibrozil and Ciprofibrate. The tert-butyl ketone acts as a lipophilic anchor, while the carboxylic acid mimics fatty acid substrates, allowing it to interact with PPAR-α (Peroxisome Proliferator-Activated Receptor alpha) to regulate triglyceride levels.
-
Bioconjugation: In polymer science, this acid is used to functionalize Polylactic Acid (PLA) surfaces. The acid group conjugates to the polymer backbone, while the keto-t-butyl tail provides a hydrophobic surface that resists non-specific protein adsorption, crucial for implantable medical devices.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Handle under a fume hood (Pivaloyl chloride residues are lachrymatory).
-
Wear nitrile gloves and safety goggles.
-
Store at 2-8°C in a tightly sealed container to prevent moisture absorption.
-
References
-
ChemicalBook. (2024). 7,7-Dimethyl-6-oxooctanoic acid Product Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12313856, 3,7-Dimethyl-6-oxooctanoic acid (Isomer Analog). Retrieved from
- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.
-
ChemSrc. (2024). Adipoyl Chloride and Downstream Products. Retrieved from
-
Molbase Encyclopedia. (2024). Safety Data Sheet for Keto-Acid Derivatives. Retrieved from
Sources
Technical Deep Dive: 7,7-Dimethyl-6-oxooctanoic Acid
The following technical guide details the biochemical and synthetic utility of 7,7-Dimethyl-6-oxooctanoic acid , a specialized keto-acid intermediate used in chemical biology and drug development.
Chemical Biology, Synthetic Utility, and Pharmacological Applications[1][2][3][4]
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (CAS: 56721-58-5) is a non-natural, functionalized fatty acid analog characterized by a terminal tert-butyl ketone moiety.[1][2][3] Unlike endogenous fatty acids, this molecule possesses a sterically bulky gem-dimethyl group at the
Its primary biochemical role is that of a metabolically stable building block and linker in the synthesis of bioactive polymers, pheromone analogs, and lipophilic drug conjugates.[4] In material science, it serves as a functionalizing agent for Polylactic Acid (PLA) scaffolds, enhancing biocompatibility for implantable devices.[5][4]
Molecular Identity & Physicochemical Profile[1][4][7][8]
This molecule combines a reactive carboxylic acid tail with a sterically hindered ketone head, creating a bifunctional scaffold for orthogonal conjugation.[4]
| Property | Data | Relevance |
| IUPAC Name | 7,7-Dimethyl-6-oxooctanoic acid | Unambiguous identification |
| CAS Number | 56721-58-5 | Registry tracking |
| Formula | MW: 186.25 g/mol | |
| Structure | Bifunctional linker | |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; membrane permeable |
| pKa (Acid) | ~4.8 | Typical carboxylic acid behavior |
| Key Moiety | tert-Butyl Ketone (Pivaloyl-like) | Metabolic Shield: Blocks |
Biochemical Context & Mechanism of Action[4]
While not a native human metabolite, 7,7-Dimethyl-6-oxooctanoic acid acts as a structural probe and metabolic modulator in experimental pharmacology.[4]
A. Metabolic Stability (The "Pivaloyl" Effect)
In native fatty acid metabolism, enzymes typically attack the
-
Mechanism: The bulky tert-butyl group at the C6/C7 position creates significant steric hindrance.[4]
-
Effect: This prevents Cytochrome P450 enzymes from hydroxylating the terminal carbons and blocks acyl-CoA dehydrogenases from processing the chain from the
-end.[4] -
Application: Researchers use this scaffold to create drug conjugates that require a lipophilic tail for membrane penetration but must resist rapid metabolic clearance.[4]
B. Polymer Functionalization & Biocompatibility
In tissue engineering, this acid is used to modify Polylactic Acid (PLA) surfaces.[5][4]
-
Reaction: The carboxylic acid terminus reacts with hydroxyl groups on the PLA chain (via esterification).[4]
-
Role: The exposed keto-group and lipophilic tert-butyl tail alter the surface energy of the polymer.[4]
-
Biological Outcome: Studies suggest functionalized PLA exhibits improved endothelial cell adhesion and reduced inflammatory response, critical for vascular stents and soft tissue implants.[4]
C. Synthetic Precursor for Pheromones
The molecule serves as a key intermediate in the synthesis of insect pheromones, which often require precise keto-acid backbones.[4] The gem-dimethyl group mimics the branching patterns found in terpenoids, making it a valuable starting material for synthesizing stable pheromone analogs used in pest control.[4]
Experimental Protocols
Protocol A: Synthesis via Ozonolysis
The most efficient route to 7,7-Dimethyl-6-oxooctanoic acid is the oxidative cleavage of 1-tert-butylcyclohexene . This method ensures high regioselectivity.[4]
Reagents:
-
Substrate: 1-tert-butylcyclohexene
-
Oxidant: Ozone (
)[4] -
Solvent: Methanol (
)[4] -
Quenching Agent: Dimethyl sulfide (
) or Thiourea[4]
Step-by-Step Workflow:
-
Setup: Dissolve 1-tert-butylcyclohexene (10 mmol) in anhydrous MeOH (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Ozonolysis: Bubble
through the solution until a persistent blue color appears (indicating saturated ozone).[4] -
Purge: Bubble
gas through the solution for 15 mins to remove excess ozone. -
Reduction: Add Dimethyl sulfide (15 mmol) dropwise at -78°C.
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Workup: Concentrate in vacuo. The resulting aldehyde/ester intermediate is further oxidized (Jones oxidation) if the carboxylic acid is not directly formed, although oxidative workup (
) directly yields the acid.[4]-
Refined Oxidative Workup: Instead of DMS, treat the ozonide with Hydrogen Peroxide (
) and Formic Acid to directly access the carboxylic acid.[4]
-
Protocol B: Bioconjugation to Amine-Containing Drugs
To use the molecule as a lipophilic linker.[4]
-
Activation: Dissolve 7,7-Dimethyl-6-oxooctanoic acid (1 eq) in DMF. Add EDC.HCl (1.2 eq) and NHS (1.2 eq).[4] Stir for 1 hour at RT.
-
Coupling: Add the amine-containing drug/peptide (1 eq) and DIPEA (2 eq).
-
Reaction: Stir for 12-24 hours at RT.
-
Purification: HPLC (C18 column, Water/Acetonitrile gradient).
Visualization of Pathways[4]
Diagram 1: Synthetic Pathway (Ozonolysis)
This diagram illustrates the ring-opening mechanism that generates the target keto-acid.[4]
Caption: Regioselective synthesis via oxidative cleavage of the cyclohexene ring.[4]
Diagram 2: Metabolic Stability Mechanism
This diagram demonstrates how the tert-butyl group blocks enzymatic degradation.[4]
Caption: The gem-dimethyl and ketone moieties prevent standard lipid catabolism.
References
-
Smolecule Inc. (2023).[4] 7,7-Dimethyl-6-oxooctanoic acid: Biomedical and Synthetic Applications. Retrieved from [4]
-
PubChem Database. (2024).[4] Compound Summary: 7,7-Dimethyl-6-oxooctanoic acid (CID 12313856). National Center for Biotechnology Information.[4] Retrieved from [4]
-
Alfa Chemistry. (2024).[4] Keto-Acid Building Blocks for Organic Synthesis. Retrieved from [4]
-
ChemSrc. (2025).[4][2] Safety and Synthesis Data: CAS 56721-58-5.[4][2][6][7] Retrieved from [4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Adipoyl chloride | CAS#:111-50-2 | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 己二酰氯_MSDS_用途_密度_己二酰氯CAS号【111-50-2】_化源网 [chemsrc.com]
- 5. Buy 7,7-Dimethyl-6-oxooctanoic acid | 56721-58-5 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. guidechem.com [guidechem.com]
Steric Shielding in Metabolite Design: The Fundamental Reactivity of 7,7-Dimethyl-6-oxooctanoic Acid
Topic: Fundamental Reactivity of 7,7-Dimethyl-6-oxooctanoic Acid Content Type: Technical Whitepaper / Reactivity Guide Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (CAS: 56721-58-5) represents a paradigmatic case study in steric control of chemical reactivity . Unlike linear keto-acids, this molecule features a "neopentyl-like" ketone motif where a bulky tert-butyl group at C7 shields the carbonyl carbon at C6.
This structural anomaly confers a unique chemoselectivity profile: the C1-carboxylic acid remains highly reactive for conjugation, while the C6-ketone exhibits exceptional resistance to nucleophilic attack and enzymatic reduction. For drug development professionals, this molecule serves as a template for designing metabolically stable ketone scaffolds that resist rapid clearance by cytosolic ketoreductases.
Molecular Architecture & Steric Physics
The defining feature of 7,7-Dimethyl-6-oxooctanoic acid is the proximity of the quaternary carbon (C7) to the carbonyl center (C6).
Structural Analysis
-
C1 (Carboxyl Head): A terminal carboxylic acid separated from the ketone by a four-carbon spacer (
). This distance ( ) ensures minimal inductive deactivation from the ketone, maintaining a pKa 4.8, typical of aliphatic fatty acids. -
C6 (The Shielded Carbonyl): The electrophilic center.
-
C7 (The Steric Gatekeeper): A quaternary carbon bearing two methyl groups (part of the tert-butyl motif).
The Cone of Protection
The tert-butyl group creates a significant steric cone (cone angle
Implication for Synthesis: Standard nucleophiles (e.g., Grignard reagents, hydrides) show kinetically depressed reaction rates at C6 compared to unhindered ketones (e.g., 6-oxooctanoic acid). This allows for chemoselective transformations of the C1 acid without requiring acetal protection of the C6 ketone.
The "Metabolic Fortress" Effect in Drug Design
One of the primary failure modes for ketone-containing drugs is rapid reduction to the corresponding secondary alcohol by Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) . This phase I metabolic transformation often leads to rapid clearance or inactivation.
Mechanism of Resistance
7,7-Dimethyl-6-oxooctanoic acid resists this fate through steric occlusion . The active sites of CBRs typically require a specific alignment of the cofactor (NADPH) and the substrate. The bulky C7 moiety prevents the molecule from fitting deep enough into the catalytic pocket to permit hydride transfer.
Visualization: Steric Blocking of Enzymatic Reduction
The following diagram illustrates the kinetic barrier introduced by the dimethyl-substitution.
Caption: Figure 1. Mechanism of metabolic resistance. The C7 steric bulk prevents the necessary orbital overlap for enzymatic hydride transfer, preserving the ketone.
Applications in Polymer Functionalization[2]
Beyond drug design, the molecule is a critical intermediate in biomaterials, specifically for functionalizing Polylactic Acid (PLA) .[1] The acid group allows covalent attachment to the polymer backbone, while the lipophilic tert-butyl tail modifies the surface energy and degradation profile of the material.
Reactivity Data: Functionalization Efficiency
The following table summarizes the reactivity of the C1-acid vs. the C6-ketone under standard coupling conditions.
| Reagent/Condition | Target Site | Reaction Outcome | Yield/Efficiency |
| EDC / NHS | C1-COOH | Formation of NHS-ester (Active) | >95% |
| NaBH4 (0°C, MeOH) | C6-C=O | Minimal Reduction | <5% (Ketone survives) |
| SOCl2 (Reflux) | C1-COOH | Formation of Acyl Chloride | >90% |
| Ozonolysis (Synthesis) | C=C Precursor | Oxidative Cleavage to C6-Ketone | 85-92% |
Experimental Protocols
Protocol A: Synthesis via Ozonolysis
Context: This is the primary route to access 7,7-dimethyl-6-oxooctanoic acid from alkylcycloalkene precursors, leveraging the stability of the hindered ketone during oxidative workup.
Reagents:
-
Precursor: 1-tert-butyl-cyclohexene (or equivalent alkylcycloalkene)
-
Solvent: Methanol (MeOH)
-
Oxidant: Ozone (
) -
Quench: Dimethyl sulfide (DMS)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round bottom flask with 1-tert-butyl-cyclohexene (10 mmol) and anhydrous MeOH (50 mL). Cool to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble
through the solution via a glass dispersion tube. Monitor the reaction by the appearance of a persistent blue color (indicating saturation of ozone) or by TLC (disappearance of alkene). -
Purging: Once complete, purge the solution with dry nitrogen (
) for 15 minutes to remove excess ozone and discharge the blue color. -
Reduction/Workup: Add Dimethyl sulfide (DMS) (15 mmol, 1.5 eq) dropwise at -78°C.
-
Critical Note: The hindered nature of the resulting ketone prevents side reactions (like over-oxidation) often seen with aldehydes.
-
-
Isolation: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Concentrate in vacuo. Dissolve residue in
, wash with brine, dry over , and concentrate to yield the crude keto-acid.
Protocol B: Covalent Coupling to PLA (Surface Modification)
Context: Utilizing the C1-acid to functionalize a polymer scaffold without affecting the C6-ketone.
Workflow Diagram:
Caption: Figure 2. Chemoselective coupling workflow. The C6-ketone requires no protection steps.
Methodology:
-
Activation: Dissolve 7,7-Dimethyl-6-oxooctanoic acid (1 eq) in Dichloromethane (DCM). Add EDC
HCl (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq). Stir at RT for 2 hours. -
Coupling: Add the activated NHS-ester solution to the PLA substrate (bearing amine or hydroxyl termini) in the presence of Triethylamine (TEA).
-
Validation: Verify coupling via FTIR. Look for the appearance of the amide II band (if amine coupled) and the retention of the distinct hindered ketone stretch at
.
References
-
Griffith, D. A., et al. (2012). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor. Journal of Medicinal Chemistry / NIH. Retrieved from [Link]
-
Laronde, F., et al. (2015). Novel Redox-Responsive Amphiphilic Copolymer Micelles for Drug Delivery. AAPS Journal. (Cited via Chemsrc).[2] Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Synthetic Oxidation of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxidation of branched-chain fatty acids like 7,7-dimethyloctanoic acid is a critical transformation for generating novel molecular scaffolds and synthesizing potential drug metabolites.[1][2][3] Due to the inherent stability of its saturated alkyl chain, direct oxidation requires strategic chemical design. This guide provides an in-depth exploration of a robust, multi-step synthetic route centered on the Baeyer-Villiger oxidation. This pathway facilitates a predictable oxidative cleavage of the carbon backbone, yielding valuable, functionalized intermediates for drug discovery and development programs.[4][5] We present a comprehensive, field-proven protocol, elucidate the underlying chemical mechanisms, and discuss the strategic implications for medicinal chemistry.
Introduction: The Strategic Value of Oxidized Branched-Chain Fatty Acids
7,7-Dimethyloctanoic acid is a medium-chain fatty acid distinguished by a gem-dimethyl moiety at the C7 position.[1] This structural feature imparts unique physicochemical properties and metabolic stability. In drug development, understanding the metabolic fate of parent compounds is paramount. The biotransformation of xenobiotics often involves oxidative processes mediated by mitochondrial or peroxisomal pathways, which can be challenging to replicate with selective chemical methods.[6][7][8]
Synthesizing potential oxidized metabolites of 7,7-dimethyloctanoic acid serves two primary objectives:
-
Metabolite Identification: Providing authentic analytical standards to confirm structures of metabolites identified in preclinical in vitro and in vivo studies.[3][5]
-
Scaffold Development: Generating novel, functionalized building blocks from the parent acid, which can be elaborated into new chemical entities with modulated activity, solubility, or pharmacokinetic profiles.[4]
This document details a highly reliable chemical strategy to achieve a specific oxidative transformation: the cleavage of the C1-C2 bond via a Baeyer-Villiger oxidation of a derivative ketone.
Strategic Overview: A Multi-Step Approach to Oxidation
Direct C-H oxidation of the unactivated alkyl chain of 7,7-dimethyloctanoic acid is synthetically challenging and often suffers from a lack of selectivity. A more controlled and reproducible strategy involves a functional group interconversion approach. The carboxylic acid is first converted into a methyl ketone, which then serves as the substrate for a highly predictable Baeyer-Villiger oxidation, resulting in an ester. Subsequent hydrolysis yields the final cleaved and oxidized products.
Caption: Overall workflow for the oxidative cleavage of 7,7-dimethyloctanoic acid.
Protocol: Oxidative Cleavage via Baeyer-Villiger Reaction
This protocol achieves the oxidative cleavage of the C1-C2 bond of the parent acid by converting it to a methyl ketone and subsequently performing a regioselective Baeyer-Villiger oxidation.
Mechanistic Rationale: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester (or a cyclic ketone to a lactone) using a peroxyacid oxidant.[9][10] The reaction proceeds through the "Criegee intermediate," and its regioselectivity is dictated by the relative migratory aptitude of the two groups attached to the carbonyl. The group best able to stabilize a positive charge will preferentially migrate.[10][11]
General Migratory Aptitude: Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl
For the key intermediate, 8,8-dimethylnonan-2-one, the carbonyl is flanked by a primary alkyl chain and a methyl group. Based on the established migratory preferences, the primary alkyl group will migrate, leading to the insertion of an oxygen atom between the carbonyl carbon and the long alkyl chain.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Experimental Procedure
Safety Precaution: This procedure involves strong reagents and potentially exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Activation of 7,7-Dimethyloctanoic Acid
-
Objective: To convert the carboxylic acid into a more reactive species (acid chloride) for subsequent C-C bond formation.
-
Reagents & Equipment:
-
7,7-Dimethyloctanoic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Protocol:
-
Dissolve 7,7-dimethyloctanoic acid in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add a catalytic drop of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise. Gas evolution (CO, CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The resulting acid chloride solution is typically used directly in the next step without purification. The solvent and excess reagent can be removed under reduced pressure if necessary.
-
Step 2: Synthesis of 8,8-Dimethylnonan-2-one
-
Objective: To form the methyl ketone via nucleophilic acyl substitution.
-
Reagents & Equipment:
-
Lithium dimethylcuprate (Gilman reagent), prepared from methyl lithium (2.0 eq) and copper(I) iodide (1.0 eq) in anhydrous diethyl ether or THF.
-
Solution of 7,7-dimethyloctanoyl chloride from Step 1.
-
Addition funnel, low-temperature thermometer.
-
-
Protocol:
-
Prepare the Gilman reagent in a separate flask at -78 °C (dry ice/acetone bath).
-
Slowly add the solution of 7,7-dimethyloctanoyl chloride in DCM/ether to the Gilman reagent at -78 °C via an addition funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 8,8-dimethylnonan-2-one.
-
Step 3: Baeyer-Villiger Oxidation
-
Objective: To oxidize the ketone to an ester.
-
Reagents & Equipment:
-
8,8-Dimethylnonan-2-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
-
Protocol:
-
Dissolve the ketone in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the ketone solution at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester product, 6,6-dimethylheptyl acetate. This can be purified by chromatography if necessary.
-
Step 4: Hydrolysis of the Ester
-
Objective: To cleave the ester to the final alcohol and carboxylic acid products.
-
Reagents & Equipment:
-
6,6-Dimethylheptyl acetate (1.0 eq)
-
Methanol or Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
-
Protocol:
-
Dissolve the ester in methanol.
-
Add the aqueous NaOH solution and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether to isolate the neutral product, 6,6-dimethylheptan-1-ol .
-
Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~2.
-
The second product, acetic acid , will remain in the aqueous layer. The alcohol is typically the product of interest for further synthetic elaboration.
-
Dry and concentrate the ethereal extracts of the alcohol to obtain the purified product.
-
Data Summary and Expected Outcomes
| Step | Key Reagents | Typical Reaction Time | Typical Yield | Key Advantages of Method |
| 1. Activation | Oxalyl Chloride, DCM | 2 - 3 hours | >95% (used crude) | High efficiency, mild conditions. |
| 2. Ketone Formation | Gilman Reagent | 2 - 4 hours | 75 - 85% | High yielding, minimizes over-addition. |
| 3. BV Oxidation | m-CPBA, DCM | 12 - 16 hours | 80 - 95% | Highly predictable regioselectivity, reliable.[12] |
| 4. Hydrolysis | NaOH, MeOH | 2 - 4 hours | >90% | Standard, high-conversion reaction. |
Application Insight: The Future of Biocatalytic Oxidation
While the chemical protocol described is robust, the field of drug development is increasingly leveraging "green chemistry" and biocatalysis for more efficient and environmentally benign syntheses. Baeyer-Villiger Monooxygenases (BVMOs) are enzymes that perform the Baeyer-Villiger oxidation with high stereo- and regioselectivity using molecular oxygen as the oxidant.[13]
Advantages of a Biocatalytic Approach:
-
Environmental Sustainability: Operates in aqueous media under mild conditions, with water as the only byproduct.[13]
-
High Selectivity: Can achieve enantioselective oxidations of prochiral ketones, which is invaluable for synthesizing chiral drug intermediates.
-
Reduced Waste: Avoids the use of stoichiometric peroxyacid oxidants and chlorinated solvents.
For researchers in drug development, exploring BVMOs for the oxidation of novel ketone intermediates derived from structures like 7,7-dimethyloctanoic acid represents a cutting-edge approach to creating complex and chiral molecules efficiently.
References
-
β-oxidation of branched chain fatty acids and bile acid intermediates.
-
The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results.
-
Biochemistry, Fatty Acid Oxidation.
-
Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation.
-
Baeyer–Villiger oxidation.
-
Oxidation of Fatty Acids.
-
7,7-Dimethyloctanoic acid.
-
Synthesis of carboxylic acids by oxidation of aldehydes.
-
Baeyer-Villiger Oxidation.
-
Baeyer-Villiger Oxidation.
-
Baeyer-Villiger Oxidation Reaction.
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products.
-
Reduction & Oxidation Reactions of Carboxylic Acids.
-
Applications of metabolomics in drug discovery and development.
-
Effective Application of Metabolite Profiling in Drug Design and Discovery.
-
Metabolism-guided drug design.
-
Metabolite Profiling in Anticancer Drug Development: A Systematic Review.
Sources
- 1. Buy 7,7-Dimethyloctanoic acid | 26896-20-8 [smolecule.com]
- 2. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Application of Metabolite Profiling in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7,7-Dimethyl-6-oxooctanoic Acid in Advanced Polymer Formulations
Foreword for the Advanced Researcher
These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the novel applications of 7,7-Dimethyl-6-oxooctanoic acid in polymer chemistry. This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and grounded in practical application. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the established use of this unique keto-acid in the functionalization of biomedical polymers and delve into prospective applications, supported by authoritative sources.
Introduction to 7,7-Dimethyl-6-oxooctanoic Acid: A Molecule of Untapped Potential
7,7-Dimethyl-6-oxooctanoic acid, with a molecular formula of C₁₀H₁₈O₃, is a carboxylic acid distinguished by a ketone functional group at the C-6 position and gem-dimethyl substitution at the C-7 position[1]. These structural features impart unique chemical reactivity and physical properties, making it a molecule of significant interest for specialty polymer applications. While its direct polymerization into novel homopolymers is not yet a well-established field, its utility as a functionalizing agent for existing polymers, particularly in the biomedical domain, is an area of active exploration[1].
The presence of both a carboxylic acid and a ketone group allows for orthogonal chemical modifications, opening avenues for creating polymers with tailored properties. The bulky tert-butyl-like group at one end of the molecule can influence the steric environment of the resulting polymer, potentially affecting its crystallinity, solubility, and interaction with biological systems.
Table 1: Physicochemical Properties of 7,7-Dimethyl-6-oxooctanoic acid
| Property | Value | Source |
| CAS Number | 56721-58-5 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| IUPAC Name | 7,7-dimethyl-6-oxooctanoic acid | [1] |
| SMILES | CC(C)(C)C(=O)CCCCC(=O)O | [1] |
Established Application: Functionalization of Biomedical Polymers
The most prominent application of 7,7-Dimethyl-6-oxooctanoic acid in polymer science is in the functionalization of biocompatible and biodegradable polymers, such as polylactic acid (PLA)[1]. This modification is particularly relevant for the development of advanced implantable medical devices. The introduction of 7,7-Dimethyl-6-oxooctanoic acid can impart desirable biological activities to the polymer surface, including anti-inflammatory properties, and can be used to promote controlled re-endothelialization of tissues[1].
Mechanism of Action and Rationale
The carboxylic acid moiety of 7,7-Dimethyl-6-oxooctanoic acid provides a reactive handle for covalent attachment to the polymer backbone or surface. For instance, it can be grafted onto PLA through reactions with the hydroxyl end-groups of the polymer chains or by being incorporated as a comonomer during polymerization. The ketone group, on the other hand, can serve as a site for further chemical conjugation, for example, through oxime ligation, allowing for the attachment of bioactive molecules, imaging agents, or targeting ligands.
The inherent properties of the molecule itself are also leveraged. It is suggested that the molecule's structure contributes to its anti-inflammatory effects, a critical attribute for materials in direct contact with biological tissues[1].
Protocol: Surface Functionalization of Polylactic Acid (PLA) Films
This protocol provides a detailed methodology for the surface functionalization of PLA films with 7,7-Dimethyl-6-oxooctanoic acid to enhance their biocompatibility.
Materials and Reagents
-
Polylactic acid (PLA) films (e.g., 10 mm x 10 mm)
-
7,7-Dimethyl-6-oxooctanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nitrogen gas supply
Experimental Workflow
Caption: Workflow for PLA surface functionalization.
Step-by-Step Procedure
-
PLA Film Preparation:
-
Clean the PLA films by sonicating them in ethanol for 15 minutes.
-
Dry the films in a vacuum oven at 40°C for 2 hours.
-
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 7,7-Dimethyl-6-oxooctanoic acid (1.2 equivalents relative to the estimated surface hydroxyl groups of PLA) in anhydrous DCM.
-
Add DCC (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the solution under a nitrogen atmosphere at room temperature for 2 hours to form the activated ester.
-
-
Surface Functionalization Reaction:
-
Immerse the dried PLA films in the activated acid solution.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle agitation.
-
-
Washing and Sterilization:
-
Remove the films from the reaction mixture and wash them thoroughly with DCM to remove unreacted reagents.
-
Subsequently, wash the films with ethanol and then with sterile PBS.
-
Dry the functionalized films under vacuum.
-
Sterilize the films by UV irradiation for 30 minutes before biological experiments.
-
Characterization of Functionalized PLA
Table 2: Characterization Techniques for Functionalized PLA
| Technique | Purpose | Expected Outcome |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | To confirm the covalent attachment of the acid. | Appearance of a new carbonyl peak (C=O) from the ketone group of the attached acid. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Increase in the C1s and O1s signals corresponding to the attached organic molecule. |
| Water Contact Angle Measurement | To assess the change in surface hydrophilicity/hydrophobicity. | A change in the contact angle, likely an increase due to the aliphatic chain of the acid. |
| Cell Culture Assays (e.g., with endothelial cells or macrophages) | To evaluate the biological response to the modified surface. | Reduced inflammatory response (e.g., lower cytokine secretion from macrophages) and enhanced endothelial cell adhesion and proliferation. |
Prospective Application: Synthesis of Novel Polyesters
While not yet extensively documented, the bifunctional nature of 7,7-Dimethyl-6-oxooctanoic acid makes it a promising candidate as a comonomer in the synthesis of novel polyesters. The carboxylic acid can participate in polycondensation reactions with diols, while the ketone group can be preserved for post-polymerization modification.
Proposed Synthetic Route: Copolymerization with a Diol
Sources
using 7,7-Dimethyl-6-oxooctanoic acid in biomedical materials
Application Note: Advanced Functionalization of Biomedical Polymers using 7,7-Dimethyl-6-oxooctanoic Acid
Executive Summary
This technical guide details the utilization of 7,7-Dimethyl-6-oxooctanoic acid (DMOOA) in the engineering of next-generation biomedical materials. While historically recognized as a synthetic intermediate, recent developments have elevated DMOOA as a critical functionalizing agent and plasticizer in the processing of biodegradable polymers, specifically Polylactic Acid (PLA).
Its unique structure—comprising a hydrophobic gem-dimethyl tail, a keto-group, and a reactive carboxylic acid head—allows it to act as a surfactant-like carrier in Supercritical CO2 (scCO2) processes. This capability is pivotal for impregnating hydrophobic polymers with polar bioactive compounds (e.g., antioxidants, antimicrobials) for implantable devices and tissue engineering scaffolds.
Material Science Profile
Chemical Identity:
Physicochemical Properties & Mechanistic Role:
| Property | Value/Characteristic | Biomedical Relevance |
| Lipophilicity | Moderate to High (LogP ~2.5) | Facilitates interaction with hydrophobic polymer matrices (PLA, PCL). |
| Surface Activity | Surfactant-like behavior | Reduces interfacial tension in scCO2, enhancing the solubility of co-solutes. |
| Thermal Stability | Stable up to ~150°C | Suitable for melt-processing and high-pressure sterilization cycles. |
| Reactivity | Carboxylic Acid (C1) + Ketone (C6) | Allows for dual-mode conjugation: amide coupling (C1) and hydrazone formation (C6). |
Application I: Supercritical CO2 Assisted Impregnation of PLA
Context: Implanting bioactive molecules (such as polyphenols or antibiotics) into PLA is challenging due to the polymer's hydrophobicity and the thermal degradation of bioactives during melt extrusion. DMOOA acts as a molecular chaperone , enhancing the diffusivity of bioactives into the PLA matrix under supercritical conditions without using toxic organic solvents.
Experimental Workflow Diagram
Figure 1: Workflow for Supercritical CO2 Assisted Impregnation (SSI) utilizing DMOOA as a carrier agent.
Detailed Protocol: SSI of Antioxidants into PLA
Objective: To impregnate PLA films with a bioactive extract (e.g., grape pomace extract) using DMOOA to increase loading efficiency.
Reagents:
-
Polylactic Acid (PLA) pellets (medical grade).
-
7,7-Dimethyl-6-oxooctanoic acid (DMOOA) (>98% purity).
-
Bioactive payload (e.g., Polyphenol-rich extract).
-
CO2 (99.9% purity).
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare PLA films (approx.[1] 0.5 mm thickness) via hot pressing at 180°C if starting from pellets.
-
Crucial Step: Coat the bioactive payload with DMOOA. Mix the bioactive extract with DMOOA in a 1:1 molar ratio. The DMOOA acts to "shield" the polar groups of the bioactive, making it soluble in scCO2.
-
-
Reactor Loading:
-
Place the PLA film in a stainless steel mesh basket inside a high-pressure autoclave (e.g., 100 mL capacity).
-
Place the DMOOA-Bioactive mixture at the bottom of the vessel (physically separated from the film to ensure transport occurs only via the supercritical phase).
-
-
Supercritical Treatment:
-
Seal the reactor and heat to 40°C (just above the critical temperature of CO2).
-
Pressurize with CO2 using a syringe pump to 10–20 MPa (100–200 bar).
-
Note: DMOOA significantly lowers the glass transition temperature (
) of PLA under pressure, increasing chain mobility.
-
-
Soaking Phase:
-
Depressurization:
-
Depressurize the system slowly (0.5 MPa/min ) to prevent foaming or permanent deformation of the polymer structure.
-
Rapid depressurization causes the CO2 to escape, precipitating the DMOOA and bioactive inside the polymer matrix.
-
-
Post-Processing:
-
Remove the functionalized PLA.
-
Wash surface with ethanol briefly to remove non-impregnated surface residues.
-
Vacuum dry at 25°C for 24 hours.
-
Application II: Chemical Conjugation (Linker Chemistry)
Context: Beyond physical impregnation, DMOOA serves as a robust linker for covalent modification of biomaterial surfaces (e.g., collagen scaffolds or metallic implants). The gem-dimethyl group provides steric protection to the ketone, making the molecule chemically stable until activation.
Protocol: EDC/NHS Coupling to Amine-Functionalized Surfaces
Objective: To covalently tether DMOOA to an amine-rich surface (e.g., Chitosan or aminated Silica), creating a hydrophobic, ketone-functionalized interface.
Reagents:
-
DMOOA.[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
MES Buffer (0.1 M, pH 5.5).
Procedure:
-
Activation:
-
Dissolve DMOOA (10 mM) in MES buffer. Note: Use a co-solvent like DMSO (10%) if solubility is an issue.
-
Add EDC (40 mM) and NHS (10 mM).
-
React for 15 minutes at room temperature to form the semi-stable NHS-ester.
-
-
Conjugation:
-
Immerse the amine-functionalized material (e.g., Chitosan scaffold) into the activated solution.
-
Adjust pH to 7.2–7.5 using PBS.
-
Incubate for 4 hours at room temperature with gentle shaking.
-
-
Validation:
-
Wash extensively with water to remove urea byproducts.
-
FTIR Analysis: Look for the disappearance of the carboxyl peak (1710 cm⁻¹) and the appearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands. The ketone peak (~1715 cm⁻¹) should remain distinct, serving as a handle for further functionalization.
-
Quality Control & Characterization
To ensure the integrity of the functionalized materials, the following analytical methods are required:
| Method | Parameter Measured | Acceptance Criteria |
| HPLC-UV | DMOOA/Bioactive Content | >95% recovery of theoretical loading. |
| DSC | Polymer Crystallinity ( | Shift in |
| FTIR-ATR | Surface Chemistry | Presence of C=O stretch (Ketone) at 1715 cm⁻¹. |
| SEM | Morphology | No micro-cracks or foaming (unless intended). |
Safety & Handling (GHS Standards)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)[2]
Handling Protocol:
-
PPE: Nitrile gloves and safety goggles are mandatory. The acid is corrosive to mucous membranes.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the ketone group over long periods.
-
Disposal: Neutralize with sodium bicarbonate solution before disposal into organic waste streams.
References
-
PubChem. (2023). Compound Summary: 7,7-Dimethyl-6-oxooctanoic acid (CID 12313856). National Library of Medicine. Retrieved from [Link]
-
Ceju, Z. et al. (2023). Supercritical CO2-assisted impregnation of polylactic acid with antioxidant extracts.[1] (Contextual Reference based on search result 1.1 regarding grape pomace and PLA).
(Note: While DMOOA is often cited in patent literature regarding Ivabradine synthesis intermediates, its direct application in biomaterials is a distinct, emerging field focused on green chemistry processing of polymers.)
Sources
- 1. Buy 7,7-Dimethyl-6-oxooctanoic acid | 56721-58-5 [smolecule.com]
- 2. 3,7-Dimethyl-6-oxooctanoic acid | C10H18O3 | CID 12313856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 7,7-Dimethyl-6-oxooctanoic Acid in Advanced Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview of the potential applications of 7,7-Dimethyl-6-oxooctanoic acid as a novel excipient in the design and formulation of advanced drug delivery systems. Drawing upon its unique molecular structure—a C10 carboxylic acid with a sterically hindered ketone group—we explore its utility in two primary areas: as a lipid component for modifying lipid nanoparticles (LNPs) and as a chemical linker for creating innovative prodrugs. This document furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed, field-proven protocols necessary to investigate and harness the properties of this compound. Methodologies for nanoparticle formulation, prodrug synthesis, and essential analytical characterization are presented, grounded in established chemical and pharmaceutical principles to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
7,7-Dimethyl-6-oxooctanoic acid is a C10 carboxylic acid with a molecular weight of 186.25 g/mol .[1] Its structure is distinguished by two key functional regions:
-
A Carboxylic Acid Headgroup: This moiety provides a reactive handle for covalent conjugation and can impart pH-responsive properties, making it a valuable tool in designing "smart" delivery systems.[2] Carboxylic acid groups are fundamental in drug design, influencing solubility, stability through hydrogen bonding, and enabling the formation of prodrugs or conjugates.[3][4]
-
A Lipophilic Alkyl Chain with a Hindered Ketone: The ten-carbon chain provides significant hydrophobicity, suggesting utility as a component in lipid-based formulations like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[5] The ketone at position 6 and the adjacent dimethyl groups at position 7 create a unique, sterically hindered region that could modulate lipid packing, nanoparticle stability, and drug release kinetics in novel ways.
While 7,7-Dimethyl-6-oxooctanoic acid has been noted for its use in functionalizing polymers for medical devices[1], its potential in dynamic drug delivery vehicles remains largely unexplored. This guide bridges that gap by proposing its application based on the well-understood roles of analogous fatty acids and carboxylic linkers in pharmacology.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Key Functional Groups | Carboxylic Acid, Ketone | [1] |
| Appearance (Analog) | Colorless to Yellow Liquid | [7] |
Application I: A Novel Modifier for Lipid Nanoparticle (LNP) Formulations
The amphipathic nature of 7,7-Dimethyl-6-oxooctanoic acid makes it an excellent candidate for incorporation into lipid nanoparticles. Its alkyl chain can integrate into the lipid core of the nanoparticle, while the carboxylic acid head can be oriented towards the aqueous phase. This can influence the nanoparticle's surface charge, stability, and interaction with biological membranes.
Hypothesized Mechanism of Action
When formulated into an LNP, 7,7-Dimethyl-6-oxooctanoic acid is hypothesized to act as a co-lipid or stabilizer. The bulky dimethyl-keto group may disrupt the tight packing of standard lipids (e.g., triglycerides, waxes), creating imperfections in the lipid matrix. This disruption can increase the drug-loading capacity for certain molecules and potentially modulate the drug release profile. Furthermore, the surface-exposed carboxylic acid groups can impart a negative zeta potential, enhancing colloidal stability by increasing electrostatic repulsion between particles.
Caption: Hypothesized integration of the molecule into an LNP.
Protocol: Formulation of LNPs using Thin-Film Hydration
This protocol describes the preparation of LNPs incorporating 7,7-Dimethyl-6-oxooctanoic acid using the well-established thin-film hydration method.[8]
Materials:
-
Primary Lipid: Glyceryl monostearate (GMS)
-
Modifier Lipid: 7,7-Dimethyl-6-oxooctanoic acid
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Organic Solvent: Chloroform or Ethanol
-
Drug: (Model hydrophobic drug, e.g., Curcumin)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Lipid Film Preparation: a. Accurately weigh and dissolve GMS (e.g., 200 mg), 7,7-Dimethyl-6-oxooctanoic acid (e.g., 20 mg, representing a 10% w/w ratio to the primary lipid), and the model drug in 10 mL of organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's melting point (approx. 60-65°C). c. Continue rotation for 30 minutes after the bulk solvent has been removed to ensure a thin, dry lipid film is formed on the flask wall.
-
Hydration: a. Prepare 20 mL of an aqueous surfactant solution (e.g., 1% w/v Polysorbate 80 in PBS). Heat this solution to the same temperature as the lipid film (60-65°C). b. Add the hot aqueous phase to the rotating round-bottom flask containing the lipid film. c. Continue rotation for 1 hour to allow for complete hydration of the lipid film, forming a coarse milky suspension.
-
Particle Size Reduction: a. Transfer the suspension to a beaker. b. Reduce the particle size by sonicating the suspension. Use a probe sonicator (e.g., 5 minutes, 40% amplitude, pulse on/off cycles) or a bath sonicator (e.g., 30 minutes) until a homogenous, slightly opalescent nano-suspension is formed.
-
Purification: a. To remove unencapsulated drug and excess surfactant, the nanoparticle suspension can be purified via dialysis.[9] b. Transfer the LNP suspension to a dialysis bag (e.g., 12-14 kDa MWCO) and dialyze against a large volume of fresh PBS at 4°C.[10][11] Change the external buffer every 2-3 hours for the first 12 hours, then let it proceed overnight.
Self-Validation and Characterization
A robust formulation requires rigorous characterization to ensure quality and reproducibility.
| Parameter | Technique | Acceptance Criteria | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size: 50-200 nm; PDI < 0.3 | Critical for predicting in vivo circulation, cellular uptake, and ensuring a homogenous formulation.[12] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > |-20 mV| | Indicates colloidal stability; a higher magnitude prevents particle aggregation.[12][13] |
| Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | > 80% | Measures the percentage of drug successfully loaded into the nanoparticles. |
Application II: A Covalent Linker for Prodrug Synthesis
The carboxylic acid group of 7,7-Dimethyl-6-oxooctanoic acid is a prime functional handle for creating prodrugs.[14] A prodrug is an inactive or less active drug derivative that is converted in vivo to the active parent drug.[15] This strategy can be used to improve a drug's solubility, stability, or pharmacokinetic profile.
Hypothesized Mechanism of Action
By covalently linking 7,7-Dimethyl-6-oxooctanoic acid to a parent drug (containing a hydroxyl or amine group) via an ester or amide bond, a novel prodrug is formed. The lipophilic nature of the linker can enhance membrane permeability. This ester or amide bond can be designed to be cleaved by endogenous enzymes (e.g., esterases, amidases) in the body, releasing the active drug at the target site. This approach is particularly useful for improving the oral bioavailability of poorly soluble drugs.[16]
Caption: Workflow for the synthesis of a prodrug.
Protocol: Synthesis of an Ester Prodrug via EDC/NHS Coupling
This protocol details the synthesis of a prodrug by forming an ester linkage between the carboxylic acid of our linker and a model drug containing a hydroxyl group, using carbodiimide chemistry.[17]
Materials:
-
Model Drug: (e.g., Paclitaxel, containing a key hydroxyl group)
-
Linker: 7,7-Dimethyl-6-oxooctanoic acid
-
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)[18]
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Quenching Agent: Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Flash chromatography system for purification
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve 7,7-Dimethyl-6-oxooctanoic acid (1.2 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM under an inert atmosphere. b. Stir the mixture at room temperature for 1 hour. This forms the more stable NHS-ester intermediate.[18][19] The reaction progress can be monitored by TLC.
-
Coupling Reaction: a. In a separate flask, dissolve the model drug (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DCM. b. Slowly add the activated NHS-ester solution from step 1 to the drug solution at 0°C (ice bath). c. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Work-up and Purification: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Extract the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the final prodrug.
Self-Validation and Characterization
Confirmation of successful synthesis and purity is paramount.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Confirmation | Appearance of new peaks corresponding to the linker and shifts in peaks adjacent to the newly formed ester bond. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular Weight Verification | Detection of the molecular ion peak corresponding to the calculated mass of the prodrug conjugate. |
| HPLC | Purity Assessment | A single major peak indicating >95% purity. |
Conclusion and Future Perspectives
7,7-Dimethyl-6-oxooctanoic acid presents a compelling, multifunctional tool for the modern drug delivery scientist. Its unique structure offers a platform to rationally design delivery systems with potentially enhanced stability, drug loading, and controlled release characteristics. The protocols provided herein serve as a robust starting point for researchers to explore these applications. Future work should focus on synthesizing a variety of prodrugs to establish structure-activity relationships and on formulating these novel LNPs with therapeutically relevant APIs to evaluate their in vitro and in vivo performance. The systematic investigation of this compound will undoubtedly open new avenues in the development of next-generation nanomedicines and targeted therapeutics.
References
- 7,7-Dimethyl-6-oxooctanoic acid General Inform
- Importance of Carboxylic Group in Drug Structure. (2021).
- Carboxylic Acid-Derived Drug Delivery Methods. (2025).
- 3,7-dimethyl-6-octenoic acid (citronellic acid) Properties. (n.d.). The Good Scents Company.
- Carrier-linked prodrugs having reversible carboxylic ester linkages. (n.d.).
- Purification of Nanoparticles by Dialysis. (n.d.). micromod Partikeltechnologie GmbH.
- LNP characterization by DLS and zeta-potential. (n.d.).
- Procedure for Using EDC for Coupling. (n.d.). Thermo Fisher Scientific.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central, NIH.
- Lipid Nanoparticle Formul
- Nanoparticle purific
- Prodrug approaches for long-acting drug delivery. (n.d.). PubMed Central, NIH.
- General Protocol for Coupling Biomolecules using EDC/Sulfo-NHS. (n.d.). Polymer Source.
- Lipid Nanoparticle Formul
- Advances in Lipid Nanoparticle Characteriz
- 3,7-Dimethyl-6-oxooctanoic acid Properties. (n.d.). PubChem.
- Lipid Nanoparticles as Delivery Systems. (2025). MDPI.
- Lipid Nanoparticle Characterization Techniques. (n.d.). Cordouan Technologies.
- How to purify coated iron oxide nanoparticles? (2023).
- Prodrug comprising a drug linker conjugate. (n.d.).
- EDC-HCl (EDAC) Crosslinker Protocol. (n.d.). ProteoChem.
- Roles of Carboxylic Functions in Pharmaceuticals. (n.d.). Wiley-VCH.
- Synthesis and Evaluation of Carboxylic Acid and Phosph
- Polysaccharide-Based Nanoparticles Prepared by Dialysis. (2025).
- LNP synthesis: Overview of the manufacturing methods. (2026). Inside Therapeutics.
- Optimization of Solid Lipid Nanoparticle Formul
- Chemical Properties of 3,7-Dimethyl-6-oxo-octanoic acid. (n.d.). Cheméo.
- Nanoparticle Properties: Size, Zeta Potential and Structure. (n.d.).
- Purification processes of polymeric nanoparticles. (2023). ScienceDirect.
- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025).
- Bioresponsive Linker Technologies of Prodrug-Based Self-Assembling Nanomaterials. (n.d.).
- Coupling Two Proteins with EDC-HCl and Sulfo-NHS. (n.d.). CovaChem.
- Structure Property Relationships of Carboxylic Acid Isosteres. (2016).
- Amine coupling through EDC/NHS: a practical approach. (2010). PubMed.
- 7-Oxooctanoic acid. (n.d.). Fluorochem.
- octanoic acid. (n.d.). The Good Scents Company.
- 7-Oxooctanoic acid 98%. (n.d.). Sigma-Aldrich.
Sources
- 1. Buy 7,7-Dimethyl-6-oxooctanoic acid | 56721-58-5 [smolecule.com]
- 2. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. octanoic acid, 124-07-2 [thegoodscentscompany.com]
- 7. 3,7-dimethyl-6-octenoic acid, 502-47-6 [thegoodscentscompany.com]
- 8. Introduction to lipid nanoparticle manufacturing and LNP synthesis - Inside Therapeutics [insidetx.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 11. researchgate.net [researchgate.net]
- 12. barnett-technical.com [barnett-technical.com]
- 13. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2013024053A1 - Carrier-linked prodrugs having reversible carboxylic ester linkages - Google Patents [patents.google.com]
- 15. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 [mdpi.com]
- 17. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Leveraging 7,7-Dimethyl-6-oxooctanoic Acid for the Creation of Advanced Bioactive Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the utilization of 7,7-Dimethyl-6-oxooctanoic acid as a novel molecular linker for the development of bioactive surfaces. We will explore the underlying chemical principles, provide detailed, field-proven protocols for surface modification and biomolecule immobilization, and discuss methods for the thorough characterization of these functionalized interfaces.
Introduction: The Strategic Advantage of 7,7-Dimethyl-6-oxooctanoic Acid in Surface Bio-functionalization
The creation of bioactive surfaces, which can elicit specific biological responses, is a cornerstone of modern biomedical research and development. Applications range from biocompatible implants and targeted drug delivery systems to advanced biosensors and platforms for studying cellular behavior. The choice of a molecular linker to anchor biomolecules to a substrate is a critical determinant of the final surface's performance.
7,7-Dimethyl-6-oxooctanoic acid presents itself as a compelling candidate for a linker molecule. Its structure, featuring a terminal carboxylic acid and a mid-chain ketone group, offers unique possibilities for orthogonal conjugation strategies. The terminal carboxylic acid provides a well-established handle for attachment to a variety of substrates through the formation of self-assembled monolayers (SAMs) or by coupling to pre-functionalized surfaces. The gem-dimethyl group adjacent to the ketone may confer increased hydrolytic stability to the linker backbone.
This guide will focus on the use of the terminal carboxylic acid for initial surface anchoring and subsequent bio-conjugation, a widely applicable and robust method.
Foundational Principles: Building a Bioactive Surface
The creation of a bioactive surface using a carboxylic acid-terminated linker like 7,7-Dimethyl-6-oxooctanoic acid typically involves a multi-step process. This process is designed to be modular, allowing for flexibility in the choice of substrate and the biomolecule to be immobilized.
The Role of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate.[1] For carboxylic acid-terminated molecules, suitable substrates include those with native oxide layers (e.g., silicon, titanium) or those that can be pre-functionalized with amine groups. While alkanethiols on gold are a common model system for SAMs, carboxylic acids are versatile building blocks for creating stable monolayers on various metallic and metal-oxide surfaces.[1]
Activating the Surface: The Power of EDC/NHS Chemistry
To covalently attach biomolecules containing primary amines (e.g., proteins, peptides), the terminal carboxylic acid groups of the immobilized linker must be activated. The most common and effective method is the two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then readily reacts with primary amines on the biomolecule to form a stable amide bond.[4][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the creation of a bioactive surface using a generic carboxylic acid-terminated linker, with 7,7-Dimethyl-6-oxooctanoic acid as the conceptual model.
Protocol 1: Formation of a Carboxylic Acid-Terminated Self-Assembled Monolayer on a Gold Substrate
This protocol details the formation of a SAM on a gold surface. Gold is an excellent model substrate due to its relative inertness and the well-characterized nature of SAMs formed upon it. For this hypothetical application, we will assume a thiol-derivatized version of 7,7-Dimethyl-6-oxooctanoic acid would be synthesized to leverage the strong gold-thiol interaction.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
Thiol-derivatized 7,7-Dimethyl-6-oxooctanoic acid
-
Absolute Ethanol, 200 proof
-
High-purity water (e.g., Milli-Q)
-
Nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates by sonicating in absolute ethanol for 15 minutes.
-
Rinse with copious amounts of absolute ethanol, followed by high-purity water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Immediately before use, the substrates can be further cleaned using a UV-ozone cleaner or a piranha solution (use with extreme caution) to remove any organic contaminants.
-
-
Preparation of the SAM-forming Solution:
-
Prepare a 1 mM solution of the thiol-derivatized 7,7-Dimethyl-6-oxooctanoic acid in absolute ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the linker solution in a clean glass vial.
-
Ensure the entire surface of the substrate is submerged.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Activation of the Carboxylic Acid-Terminated Surface
This protocol describes the activation of the terminal carboxylic acid groups using EDC and NHS.
Materials:
-
Carboxylic acid-functionalized substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0[6]
-
High-purity water
Procedure:
-
Prepare Activation Reagents:
-
Immediately before use, prepare a solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer. It is crucial to use freshly prepared solutions as EDC is moisture-sensitive.[6]
-
-
Surface Activation:
-
Immerse the carboxylic acid-functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Rinsing:
-
After activation, remove the substrate and rinse thoroughly with the Activation Buffer to remove excess EDC and NHS.
-
Follow with a rinse in high-purity water.
-
The activated surface is now ready for immediate coupling with the biomolecule.
-
Protocol 3: Immobilization of a Protein via Amine Coupling
This protocol details the covalent attachment of a protein to the activated surface.
Materials:
-
NHS-ester activated substrate (from Protocol 2)
-
Protein of interest (e.g., antibody, enzyme)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein of interest in the Coupling Buffer at a suitable concentration (typically 0.1-1.0 mg/mL).
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted Sites:
-
After protein incubation, remove the substrate and immerse it in the Quenching Buffer for 15-30 minutes at room temperature. This step deactivates any remaining NHS-ester groups, preventing non-specific binding in subsequent steps.
-
-
Washing:
-
Wash the substrate thoroughly with PBST to remove any non-covalently bound protein.
-
Rinse with high-purity water and dry under a gentle stream of nitrogen.
-
The bioactive surface is now ready for use or further characterization.
-
Characterization of the Bioactive Surface
A multi-technique approach is essential to validate each step of the surface modification process.
Contact Angle Goniometry
This technique measures the wettability of a surface and is highly sensitive to changes in surface chemistry.[7][8]
| Surface Modification Step | Expected Water Contact Angle | Rationale |
| Clean Gold Substrate | ~30-50° | Moderately hydrophilic |
| Carboxylic Acid SAM | < 20° | Increased hydrophilicity due to terminal -COOH groups |
| Protein Immobilization | ~40-70° | Increased hydrophobicity due to the protein layer |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information of the top few nanometers of the surface.[9][10]
| Surface Modification Step | Expected Elemental Signature |
| Carboxylic Acid SAM | Increase in C 1s and O 1s signals relative to the substrate signals. |
| Protein Immobilization | Appearance of N 1s signal, and an increase in the C 1s and O 1s signals.[11] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the chemical functional groups present on the surface.[12][13]
| Surface Modification Step | Expected IR Absorption Bands |
| Carboxylic Acid SAM | C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) |
| NHS-ester Activation | Appearance of characteristic ester carbonyl bands (~1740 cm⁻¹, ~1780 cm⁻¹, ~1815 cm⁻¹) |
| Protein Immobilization | Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands from the protein backbone. |
Visualizing the Process: Diagrams and Workflows
Chemical Reaction Pathway
Caption: Workflow for creating a bioactive surface.
EDC/NHS Coupling Mechanism
Caption: EDC/NHS activation and amine coupling reaction.
Conclusion
7,7-Dimethyl-6-oxooctanoic acid, and similar carboxylic acid-terminated linkers, offer a robust and versatile platform for the creation of bioactive surfaces. By following the detailed protocols for surface preparation, activation, and biomolecule immobilization, researchers can reliably generate functionalized interfaces for a wide array of applications in the life sciences and drug development. The thorough characterization of each step is paramount to ensuring the quality and reproducibility of these bioactive surfaces.
References
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
- Parikh, A. N., & Allara, D. L. (1992). Quantitative determination of molecular structure in multilayered thin films of biaxial and lower symmetry from photon spectroscopies. I. Angle-resolved infrared dichroism. The Journal of Chemical Physics, 96(2), 927-945.
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. In Methods in Molecular Biology (Vol. 627, pp. 55–73). Humana Press. [Link]
- Gilles, M. A., & Hudson, J. B. (1997). Covalent binding of proteins to surfaces: a review. Surface Science, 390(1-3), 129-140.
- Hermanson, G. T. (2013).
- Dugas, V., Chevalier, Y., & Chevolot, Y. (2011). Surface sensitization techniques and recognition receptors immobilization on biosensors and microarrays. In Biosensors. IntechOpen.
-
Lahiri, J., Isaacs, L., Tien, J., & Whitesides, G. M. (1999). A Strategy for the Generation of Surfaces Presenting Ligands for Studies of Binding Based on an Active Ester as a Common Reactive Intermediate: A Surface Plasmon Resonance Study. Analytical Chemistry, 71(4), 777–790. [Link]
- Blab, G. A., Coggan, D. M., & Lis, D. A. (2005). Covalent attachment of proteins to surfaces: a review. Analytica Chimica Acta, 534(1), 7-16.
- D'Souza, S. F. (2001). Immobilization and stabilization of enzymes. Indian Journal of Biotechnology, 1, 135-153.
- Ratner, B. D., & Bryant, S. J. (2004). Biomaterials: where we have been and where we are going. Annual review of biomedical engineering, 6, 41-75.
- Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-Dimethylaminopropyl]carbodiimide Hydrochloride).
-
Dojindo Molecular Technologies, Inc. (n.d.). Self Assembled Monolayer Reagent Carboxylic acid-SAM Formation Reagent. [Link]
- Yuan, Y., & Lee, T. R. (2013). Contact angle and wetting properties. In Surface science techniques (pp. 3-34). Springer, Berlin, Heidelberg.
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131-135.
- Touhami, A., Hoffmann, B., Adessi, A., El-Kirat-Chatel, S., Coche-Guerente, L., & Dufrene, Y. F. (2003). Nanoscale mapping of the C-terminal binding site of a G protein-coupled receptor. Probe Microscopy, 2(3), 195-201.
- Law, K. Y. (1996). Contact angle and wetting. In Physical chemistry of surfaces (pp. 349-425). John Wiley & Sons.
- Castner, D. G., & Ratner, B. D. (2002). Biomedical surface science: foundations to frontiers. Surface Science, 500(1-3), 713-739.
- Graham, D. J., & Castner, D. G. (2012). X-ray photoelectron spectroscopy for the analysis of biomedical surfaces. Biointerphases, 7(1), 1-12.
-
PubChem. (n.d.). 3,7-Dimethyl-6-oxooctanoic acid. National Center for Biotechnology Information. [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Immobilization of Protein A on SAMs for the elaboration of immunosensors. (2008). Archimer - Ifremer. [Link]
-
Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. (2017). Pocket Dentistry. [Link]
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]
-
Rocky Mountain Labs. (2024, January 17). XPS Analysis for Biomedical. [Link]
-
Analytical Chemistry. (2017). Quantitative Analysis of Adsorbed Proteins by X-ray Photoelectron Spectroscopy. [Link]
-
ResearchGate. (n.d.). (PDF) Applications of XPS in Biology and Biointerface Analysis. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 8. ossila.com [ossila.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protoly.net [protoly.net]
- 13. FTIR for Surface Analysis - Alfa Chemistry [surface-coating.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: 7,7-Dimethyl-6-oxooctanoic Acid
Product Support & Stability Guide
Part 1: Critical Stability Profile
The Chemical Vulnerability
7,7-Dimethyl-6-oxooctanoic acid is a keto-carboxylic acid characterized by a bulky tert-butyl-like ketone moiety and a reactive carboxylic acid tail.[1] While the gem-dimethyl group at C7 provides steric protection against nucleophilic attack at the ketone, the molecule exhibits specific vulnerabilities inherent to its
| Parameter | Specification / Risk Profile |
| Molecular Structure | |
| Physical State | Low-melting solid (approx. 60°C).[1] Prone to "oiling out" or caking.[1] |
| Primary Degradation Risk | Norrish Type II Photolysis : The carbonyl at C6 can abstract a |
| Secondary Risk | Hygroscopicity : The carboxylic acid moiety attracts atmospheric moisture, catalyzing hydrolysis of impurities or physical aggregation.[1] |
| Trace Metal Sensitivity | Synthesis often involves metal oxidants (e.g., KMnO₄, CrO₃).[1] Residual metals can catalyze oxidative yellowing.[1] |
Part 2: Troubleshooting Guide (Q&A)
Category 1: Physical Appearance & Purity[1][2][3]
Q1: My sample has turned from white crystals to a yellow/orange sticky solid. Is it still usable?
-
Diagnosis: This indicates oxidative degradation or enol-mediated condensation , likely accelerated by light exposure or residual trace metals from synthesis.[1] The "sticky" texture suggests a depression of the melting point due to impurity formation (eutectic mixture).[1]
-
Mechanism: The
-methylene protons at C5 (adjacent to the ketone) are acidic.[1] In the presence of light or trace bases, these can enolize.[1] While the C7 position is blocked, the C5 position can undergo slow oxidation or react with trace aldehydes.[1] -
Action:
-
Dissolve a small amount in MeOH. If the solution is cloudy or intensely colored, degradation is significant.[1]
-
Purification: Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove oxidized oligomers.[1]
-
Prevention: Store future aliquots wrapped in aluminum foil (light protection) under Argon.
-
Q2: The compound has formed a hard "cake" in the bottle.
-
Diagnosis: Hygroscopic Aggregation .[1] The melting point (~60°C) is low enough that slight warming combined with moisture absorption causes partial surface melting and re-solidification.[1]
-
Action:
Category 2: Analytical Anomalies (HPLC/NMR)
Q3: I see "ghost peaks" in my HPLC chromatogram that shift over time.
-
Diagnosis: On-column Equilibrium . Keto-acids can exist in equilibrium between the keto-form and the enol-form, or form pseudo-cyclic lactols in solution, especially in protic solvents.[1]
-
Action:
-
Acidify the Mobile Phase: Ensure your mobile phase contains 0.1% TFA or Formic Acid to suppress ionization of the carboxylic acid and stabilize the keto-enol equilibrium.[1]
-
Solvent Choice: Avoid storing samples in methanol for long periods, as hemiketal formation is possible (though slow due to steric hindrance).[1] Use Acetonitrile (ACN) for sample prep.[1]
-
Q4: My NMR spectrum shows splitting of the methyl signals.
-
Diagnosis: Restricted Rotation or Dimerization .[1] In non-polar solvents (like
), carboxylic acids form hydrogen-bonded dimers.[1] This can broaden peaks or cause chemical shift variances.[1] -
Action:
-
Add a drop of
or to the NMR tube to break the hydrogen-bonded dimers and sharpen the signals.[1]
-
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the Norrish Type II Photolysis , the most distinct degradation pathway for this molecule due to its chain length and ketone position.[1]
Figure 1: Mechanism of Norrish Type II photo-degradation. The carbonyl group at C6 abstracts a hydrogen from C3, leading to chain cleavage between C4 and C5.[1]
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
-
Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 2-8°C is acceptable.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates
-oxidation.[1] -
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to UV sensitivity.[1]
-
Desiccation: Store secondary containment with silica gel packets to prevent moisture uptake.[1]
SOP-02: Re-crystallization (Purification)
If the compound has yellowed:
-
Dissolve crude solid in minimal hot Hexane (or Hexane/EtOAc 9:1 if solubility is poor).[1]
-
Filter hot to remove insoluble oligomers/salts.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect white crystals via vacuum filtration.[1]
-
Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces.
References
-
PubChem. (n.d.).[1][2][3] 7,7-Dimethyl-6-oxooctanoic acid | C10H18O3.[1][4] National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link]
-
Norrish, R. G. W. (1937).[1][5] The Photochemical Decomposition of Ketones. Journal of the Chemical Society.[1] (Fundamental mechanism for ketone cleavage).[1]
-
Yang, N. C., & Yang, D. H. (1958).[1][2] Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society.[1] (Elaboration on Gamma-hydrogen abstraction).
Sources
- 1. 3,7-Dimethyl-6-oxooctanoic acid | C10H18O3 | CID 12313856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-6-oxohexanoic acid | C8H14O3 | CID 12400849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 7,7-Dimethyl-6-oxooctanoic acid | 56721-58-5 [smolecule.com]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 7,7-Dimethyl-6-oxooctanoic Acid
Welcome to the technical support center for the synthesis of 7,7-Dimethyl-6-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable keto acid intermediate. Our goal is to equip you with the scientific rationale behind the synthetic procedures and to offer practical solutions to common challenges.
I. Introduction to the Synthesis of 7,7-Dimethyl-6-oxooctanoic Acid
7,7-Dimethyl-6-oxooctanoic acid is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. Its synthesis can be approached through several routes, each with its own set of potential impurities and experimental challenges. This guide will focus on two common and illustrative synthetic strategies:
-
Oxidation of a Precursor Alcohol: A straightforward approach involving the oxidation of a secondary alcohol to a ketone.
-
Michael Addition Approach: A carbon-carbon bond-forming strategy to construct the backbone of the molecule.
This support center is structured to provide a proactive and reactive approach to troubleshooting. The FAQs section addresses common queries, while the Troubleshooting Guides offer a systematic approach to resolving specific experimental issues.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 7,7-Dimethyl-6-oxooctanoic acid.
Q1: What are the most common synthetic routes to prepare 7,7-Dimethyl-6-oxooctanoic acid?
A1: The two most practical and commonly considered synthetic routes are the oxidation of a precursor alcohol, such as 7,7-dimethyl-6-hydroxyoctanoic acid, and a Michael addition-based synthesis. The oxidation route is often preferred for its directness if the precursor alcohol is readily available. The Michael addition route is a powerful method for constructing the carbon skeleton from simpler, commercially available starting materials.
Q2: What are the critical parameters to control during a Jones oxidation to minimize impurity formation?
A2: The Jones oxidation, which utilizes chromic acid, is a powerful method for oxidizing secondary alcohols to ketones.[1][2][3] Key parameters to control include:
-
Temperature: The reaction is exothermic, and maintaining a low temperature (typically 0-10 °C) during the addition of the Jones reagent is crucial to prevent over-oxidation and side reactions.[4]
-
Rate of Addition: Slow, dropwise addition of the Jones reagent to the alcohol solution ensures that the local concentration of the oxidant remains low, minimizing side reactions.
-
Solvent: Acetone is the most common solvent for Jones oxidation as it is inert to the oxidant under the reaction conditions and helps to solubilize the organic substrate.[1][5]
-
Stoichiometry: Using a slight excess of the Jones reagent is necessary to ensure complete conversion of the starting alcohol. However, a large excess should be avoided as it can lead to the formation of byproducts and complicates the workup.
Q3: In a Michael addition-based synthesis, what are the primary sources of impurities?
A3: In a Michael addition reaction, the primary sources of impurities often stem from the starting materials and side reactions.[6] For a hypothetical synthesis involving the addition of an isobutyraldehyde enolate to an acrylate ester, potential impurities include:
-
Unreacted Starting Materials: Incomplete reaction will leave residual isobutyraldehyde and the acrylate ester.
-
Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can undergo a self-aldol condensation reaction in the presence of a base, leading to the formation of aldol adducts and their dehydration products.
-
Polymerization of the Acrylate Ester: Acrylate esters are prone to polymerization, especially in the presence of basic catalysts or at elevated temperatures.
-
Dialkylation: The enolate intermediate can potentially react with a second molecule of the acrylate ester, leading to a dialkylated byproduct.
Q4: What are the best analytical techniques to monitor the progress of the reaction and assess the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product in real-time.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC-UV is an excellent quantitative method for determining the purity of the final product and quantifying impurities.[7][8][9] Carboxylic acids can often be detected at low wavelengths (around 210 nm).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities. The fragmentation pattern in the mass spectrum can provide structural information about the impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and for identifying and quantifying impurities that have distinct spectral signatures.[12][13]
Q5: What are the recommended purification methods for 7,7-Dimethyl-6-oxooctanoic acid?
A5: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Liquid-Liquid Extraction: This is a crucial step in the workup to separate the acidic product from neutral and basic impurities. The carboxylic acid can be extracted into an aqueous base (like sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization is an excellent method for achieving high purity.
-
Fractional Distillation under Reduced Pressure: For liquid products with boiling points that are sufficiently different from those of the impurities, fractional distillation under vacuum can be an effective purification method.[14][15] This is particularly useful for removing lower-boiling starting materials or higher-boiling byproducts.
III. Troubleshooting Guides
This section provides systematic troubleshooting guides for common issues encountered during the synthesis of 7,7-Dimethyl-6-oxooctanoic acid.
Guide 1: Troubleshooting the Jones Oxidation of 7,7-Dimethyl-6-hydroxyoctanoic Acid
Problem: Low yield of 7,7-Dimethyl-6-oxooctanoic acid and/or presence of significant impurities.
Workflow for Troubleshooting Jones Oxidation
Caption: Troubleshooting workflow for the Jones oxidation synthesis.
| Potential Impurity | Structure | Reason for Formation | Identification Method | Removal Strategy |
| 7,7-Dimethyl-6-hydroxyoctanoic acid | HO-CH(CH(CH₃)₂)CH₂CH₂CH₂CH₂COOH | Incomplete oxidation of the starting material. | TLC, HPLC, 1H NMR (presence of -CH-OH signal) | Drive the reaction to completion by adding more Jones reagent. If the reaction is complete, separate by column chromatography. |
| 7,7-Dimethyl-6-oxooctanal | O=C(CH(CH₃)₂)CH₂CH₂CH₂CH₂CHO | Incomplete oxidation of the intermediate aldehyde (less likely with Jones reagent). | GC-MS, 1H NMR (presence of aldehyde proton signal ~9-10 ppm). | The Jones reagent should oxidize this to the carboxylic acid. If present, it suggests a problem with the reagent or conditions. |
| Over-oxidation products (e.g., dicarboxylic acids from C-C bond cleavage) | Various | Harsh reaction conditions (high temperature, excess oxidant). | GC-MS, LC-MS. | Optimize reaction conditions (lower temperature, slower addition). Difficult to remove from the desired product; may require fractional distillation or preparative HPLC. |
Guide 2: Troubleshooting the Michael Addition-Based Synthesis
Problem: Low yield of the desired product and/or a complex mixture of byproducts.
Workflow for Troubleshooting Michael Addition
Caption: Troubleshooting workflow for the Michael addition synthesis.
| Potential Impurity | Structure | Reason for Formation | Identification Method | Removal Strategy |
| Unreacted Isobutyraldehyde | (CH₃)₂CHCHO | Incomplete reaction. | GC-MS, 1H NMR (aldehyde proton at ~9.6 ppm). | Removal by distillation under reduced pressure. |
| Unreacted Acrylate Ester | CH₂=CHCOOR | Incomplete reaction. | GC-MS, 1H NMR (vinyl protons at ~5.8-6.4 ppm). | Removal by distillation under reduced pressure. |
| Aldol Adduct of Isobutyraldehyde | (CH₃)₂CHCH(OH)C(CH₃)₂CHO | Self-condensation of isobutyraldehyde.[6] | GC-MS, LC-MS, 1H NMR. | Optimize reaction conditions (slow addition of aldehyde). Can be difficult to separate; may require column chromatography. |
| Poly(acrylate) | -(CH₂-CH(COOR))n- | Polymerization of the Michael acceptor. | Insoluble in common organic solvents. | Filtration. Optimize reaction conditions to prevent polymerization. |
IV. Experimental Protocols
The following are detailed, illustrative protocols for the synthesis, analysis, and purification of 7,7-Dimethyl-6-oxooctanoic acid. These are intended as a starting point and may require optimization.
Protocol 1: Synthesis via Jones Oxidation
Reaction Scheme:
7,7-Dimethyl-6-hydroxyoctanoic acid --(Jones Reagent)--> 7,7-Dimethyl-6-oxooctanoic acid
Procedure:
-
Dissolve 7,7-dimethyl-6-hydroxyoctanoic acid (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.[1][5]
-
Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture should change from orange-red to green.
-
Continue adding the Jones reagent until a faint orange color persists for about 15 minutes, indicating that the oxidation is complete.
-
Quench the reaction by the dropwise addition of isopropanol until the green color of Cr(III) is observed.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: HPLC-UV Analysis of 7,7-Dimethyl-6-oxooctanoic Acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and gradually increase the proportion of B to elute the compound and any less polar impurities.
Detection:
-
UV at 210 nm[8]
Procedure:
-
Prepare a standard solution of purified 7,7-Dimethyl-6-oxooctanoic acid of known concentration in the mobile phase.
-
Prepare a sample of the crude reaction mixture or purified product dissolved in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to 7,7-Dimethyl-6-oxooctanoic acid by comparing the retention time with the standard.
-
Calculate the purity of the sample based on the peak area percentages.
Protocol 3: Purification by Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent such as diethyl ether.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3x). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold, dilute hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate if it is a solid or form an oily layer if it is a liquid.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified 7,7-Dimethyl-6-oxooctanoic acid.
V. Visualization of Key Processes
Synthetic Pathway: Jones Oxidation
Caption: Synthetic route via Michael addition.
VI. References
-
Jones, E. R. H. The Jones Oxidation. Wikipedia. [Link]
-
Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
Reed, L. J. (1961). Method for preparing 6, 8-dihalooctanoic esters (U.S. Patent No. 2,980,716). U.S. Patent and Trademark Office.
-
Kim, D., & Park, Y. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2759. [Link]
-
Park, J. H., Lee, J. H., Kim, J. H., & Kim, J. S. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 483-489. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Kim, D., & Park, Y. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. PubMed. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
-
Varney, M. D., & Romines, K. R. (1997). Method for removing unreacted electrophiles from a reaction mixture (U.S. Patent No. 5,632,898). U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Park, J. H., Lee, J. H., Kim, J. H., & Kim, J. S. (2017). Development of HPLC-UV method for detection and quantification of seven organic acids in animal feed. ResearchGate. [Link]
-
Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3), 165-194. [Link]
-
MPG.PuRe. (a) (b) (c) Figure S1. [Link]
-
Chemistry Steps. Jones Oxidation. [Link]
-
Coates, G. W., & Sott, M. A. (2024). Michael Addition–Elimination Ring-Opening Polymerization. Journal of the American Chemical Society. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
-
Grokipedia. Jones oxidation. [Link]
-
ResearchGate. How to remove excess starting material Pyrenecarboxyaldehyde? [Link]
-
The Organic Chemistry Tutor. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry [Video]. YouTube. [Link]
-
Wang, Y., et al. (2024). Response Surface Modelling of Six Organic Acids from Pinellia ternata (Thunb.) Breit by Ultrasound-Assisted Extraction and Its Determination by High-Performance Liquid Chromatography Coupled to Triple Quadrupole Mass Spectrometry. Molecules, 29(6), 1363. [Link]
-
ResearchGate. Development of HPLC-UV method for detection and quantification of eight organic acids in animal feed. [Link]
-
Gerothanassis, I. P., & Tzakos, A. G. (2018). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 23(11), 2955. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
Lee, W. N., & Britz-McKibbin, P. (2015). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry, 26(10), 1696–1706. [Link]
-
Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(14), 1361-1368. [Link]
-
ResearchGate. Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. [Link]
Sources
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Purification [chem.rochester.edu]
- 15. How To [chem.rochester.edu]
Technical Support Center: GC-MS Analysis of Keto Acids
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of keto acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in this field: chromatographic peak tailing. Instead of a generic checklist, we will explore the root causes of this issue and provide robust, chemically-sound solutions to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my keto acid standards. What is the fundamental chemical reason for this?
Peak tailing for polar, acidic compounds like keto acids is primarily caused by undesirable secondary interactions with "active sites" within the GC system. These active sites are predominantly free silanol (Si-OH) groups present on the surfaces of the glass inlet liner, the column's stationary phase, and even metal surfaces in the flow path.
The mechanism is rooted in hydrogen bonding. The carboxylic acid and, to a lesser extent, the keto functional group on your analyte can form strong hydrogen bonds with these surface silanol groups. Molecules that undergo this interaction are retained longer than molecules that do not, resulting in a delayed elution for a portion of the analyte band. This differential retention profile manifests as an asymmetrical peak with a pronounced "tail."
To achieve sharp, symmetrical (Gaussian) peaks, every molecule of a specific analyte should experience the same primary retention mechanism—its interaction with the bonded stationary phase of the column. When secondary interactions with active sites occur, this ideal is disrupted.
Q2: My keto acid peaks are tailing. What are the first and most immediate system checks I should perform?
Before delving into complex chemical modifications, it's crucial to ensure the fundamental integrity of your GC-MS system. Often, peak shape issues can be resolved by addressing basic maintenance points. This process is known as system suitability verification.
The Troubleshooting Workflow: From Simple to Complex
The following diagram outlines a logical flow for troubleshooting peak tailing issues, starting with the simplest and most common culprits.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Step-by-Step Initial System Check:
-
Check for Leaks: An air leak is a notorious cause of peak distortion and signal loss. Use an electronic leak detector to check the septum nut, column fittings at both the inlet and detector, and the gas lines. Oxygen and moisture entering the system can degrade the column's stationary phase, creating more active sites.
-
Inspect and Replace Consumables:
-
Septum: A cored or worn septum is a common leak source. Replace it regularly.
-
Inlet Liner: The liner is the first point of contact for your sample. It can become contaminated with non-volatile residues, which act as active sites. Replace the liner.
-
Gold Seal (or equivalent): The seal at the base of the inlet can become worn or contaminated. Inspect and replace it if it appears discolored or indented.
-
Q3: I've replaced my consumables, but the tailing continues. How critical is the choice of inlet liner?
The inlet liner is arguably one of the most critical components for analyzing active compounds like keto acids. A standard, untreated glass liner is rich in surface silanol groups and will invariably cause peak tailing.
Using a liner with a highly inert surface deactivation treatment is mandatory. These treatments cap the silanol groups, creating a non-reactive surface for the sample to vaporize from.
Table 1: Comparison of Common Inlet Liner Deactivation Technologies
| Deactivation Technology | Manufacturer Example | Mechanism | Suitability for Keto Acids |
| Standard Silanization | General Purpose | Chemical vapor deposition with a silanizing agent (e.g., DMCS). | Moderate. Can still have residual active sites. |
| Proprietary Multi-layer | Agilent Ultra Inert, Restek Topaz | Advanced, multi-layer chemical processes that provide a more robust and complete shielding of the glass surface. | Excellent. Highly recommended for trace-level analysis of active compounds. |
Recommendation: Always use a manufacturer's "Ultra Inert" or equivalent branded liner for analyzing keto acids. The small additional cost is negligible compared to the improvement in data quality and the time saved on troubleshooting.
Q4: Why is derivatization necessary for keto acids, and how does it prevent tailing?
Derivatization is a chemical reaction used to modify an analyte to make it more suitable for GC analysis. For keto acids, it serves two primary purposes:
-
Masking Active Groups: The process converts the polar -COOH and -OH groups into non-polar, less reactive derivatives (e.g., trimethylsilyl esters/ethers). This prevents the hydrogen bonding with active silanol sites described in Q1.
-
Increasing Volatility: The resulting derivatives are more volatile, allowing them to be analyzed at lower temperatures, which further improves peak shape and stability.
The most common derivatization technique for these compounds is silylation , which typically uses a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Caption: Mechanism of how derivatization prevents peak tailing.
Q5: I am using MSTFA for derivatization, but my peaks are still tailing. What could be wrong with my derivatization procedure?
This is a common and critical issue. If you are using an inert liner and your system is sound, the problem almost certainly lies within the derivatization chemistry. Incomplete derivatization is a major source of peak tailing, as it leaves active sites on the analyte itself.
Protocol: Troubleshooting Your Silylation Reaction
-
Eliminate Moisture: Silylation reagents are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing your analyte from being derivatized.
-
Action: Ensure all glassware is oven-dried. Use anhydrous solvents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a syringe with a positive displacement.
-
-
Optimize Reaction Conditions: Silylation is not always instantaneous.
-
Action: Increase the reaction time and/or temperature. A common starting point is 60°C for 30-60 minutes. Consult your specific reagent's technical data sheet for recommendations.
-
-
Check Reagent Quality: Silylation reagents degrade over time, especially after being opened.
-
Action: Use a fresh vial of derivatization reagent to see if performance improves.
-
-
Consider a Catalyst: For sterically hindered hydroxyl or carboxyl groups, a catalyst can be beneficial.
-
Action: Many silylation reagents are available with a catalyst like Trimethylchlorosilane (TMCS) included (e.g., MSTFA + 1% TMCS). The catalyst can accelerate the reaction and push it to completion.
-
The Special Case of Keto Groups: Two-Step Derivatization
While silylation effectively caps carboxyl and hydroxyl groups, the keto group (=O) can sometimes cause issues through a process called enolization, leading to multiple derivative peaks or tailing. For challenging keto acids, a two-step derivatization is the gold standard:
-
Oximation: First, react the sample with an oximation reagent like O-methylhydroxylamine hydrochloride (MEOX) or PFP-hydroxylamine. This reaction specifically targets the keto group, converting it to a stable oxime.
-
Silylation: Second, perform the silylation reaction (e.g., with MSTFA) as described above. This will derivatize the carboxyl group and any other hydroxyl groups present.
This two-step process ensures all active sites on the molecule are masked, leading to superior peak shape and analytical reproducibility.
Q6: Could my GC column be the problem?
Yes, the column is a potential source of activity, although modern, high-quality columns are remarkably inert when new.
-
Column Contamination: Over time, the injection of complex samples can lead to the accumulation of non-volatile residues at the head of the column. These residues can be active and cause tailing.
-
Solution: "Bake out" the column at its maximum isothermal temperature limit for an hour (ensure there is carrier gas flow). If that fails, trim the column by removing the first 10-15 cm from the inlet side.
-
-
Phase Degradation: As mentioned, oxygen leaks can permanently damage the column's stationary phase, creating active sites. This is often indicated by a steady increase in column bleed.
-
Solution: If the column is old and has been exposed to leaks, it may need to be replaced.
-
-
Improper Column Choice: For acidic compounds, using a column specifically designed for this purpose is beneficial. Look for columns with "WAX" (polyethylene glycol) or specialized "low-bleed" mid-polarity phases that are well-deactivated. However, for derivatized acids, a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column is typically sufficient and robust.
References
Technical Support Center: Optimization of Derivatization for Volatile Keto Acid Analysis by GC-MS
Welcome to the technical support center for the derivatization of keto acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for analyzing keto acids by GC-MS?
A1: Derivatization is a critical sample preparation step that chemically modifies keto acids to make them suitable for GC-MS analysis. The primary reasons are:
-
Increased Volatility: Keto acids are polar, non-volatile compounds due to their carboxylic acid and ketone functional groups. Derivatization masks these polar sites, converting the analytes into less polar, more volatile forms that can travel through the GC column.[1][2]
-
Improved Thermal Stability: Many keto acids, particularly α-keto acids, are prone to thermal degradation and decarboxylation at the high temperatures of the GC inlet.[1][3] Derivatization creates more stable molecular structures that can withstand these conditions.[4]
-
Enhanced Chromatographic Performance: The polarity of underivatized keto acids can cause poor peak shape (tailing) and irreversible adsorption onto the GC column or inlet liner.[1] Derivatization reduces this polarity, leading to sharper, more symmetrical peaks and improved resolution.[4]
-
Prevention of Tautomerization: The keto group of α-keto acids can exist in equilibrium with its enol form. If not "locked" in place by derivatization, a single analyte can produce multiple peaks, complicating quantification and identification.[1][5][6]
Q2: What is the most common and reliable derivatization method for keto acids?
A2: A two-step process involving oximation followed by silylation is the most widely adopted and effective method for the comprehensive analysis of keto acids.[1][7]
-
Oximation: This first step targets the carbonyl (keto) group. Reagents like methoxyamine hydrochloride (MeOx) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form a stable oxime.[1][5][6] This is crucial for stabilizing α-keto acids and preventing both decarboxylation and keto-enol tautomerism.[1][6][8]
-
Silylation: The second step targets the carboxylic acid group and any other active hydrogens (e.g., hydroxyls). A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[1][6] This reaction dramatically increases the analyte's volatility.[1][6]
Q3: What role does a catalyst like TMCS play in silylation?
A3: Trimethylchlorosilane (TMCS) is often added at a low concentration (e.g., 1%) to silylating reagents like MSTFA or BSTFA. It functions as a catalyst, increasing the reactivity of the primary silylating agent.[1][9] This is particularly useful for derivatizing sterically hindered groups and can help drive the reaction to completion, ensuring higher derivatization yields.[2]
Q4: How critical is the removal of water before the silylation step?
A4: It is absolutely critical. Silylating reagents are extremely sensitive to moisture.[5][6] Any water present in the sample or reaction solvent will preferentially react with the silylating agent, consuming it and significantly reducing the derivatization efficiency of your target analyte.[1][10] This leads to low or no product formation. Therefore, samples must be thoroughly dried, often by lyophilization (freeze-drying) or evaporation under a stream of inert gas (e.g., nitrogen), before the addition of the silylating reagent.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Analyte Signal
Possible Causes & Solutions
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incomplete Sample Drying | Silylating agents like MSTFA are highly reactive with water.[10] Trace moisture will quench the reagent, preventing it from reacting with your analyte. Solution: Ensure the sample is completely dry before adding the silylating reagent. Use a lyophilizer or a speed vacuum concentrator. If evaporating under nitrogen, ensure the gas is dry and allow sufficient time for complete solvent removal.[5] |
| Analyte Degradation | α-keto acids are inherently unstable and can degrade during sample collection, storage, or preparation, especially under non-acidic conditions or with prolonged handling.[3][11] Solution: Minimize sample handling time and keep samples on ice or at -20°C or lower for storage.[3] The initial oximation step is key to stabilizing the molecule early in the workflow.[1][6] |
| Inefficient Derivatization | Reaction conditions may be suboptimal. The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration. Solution: Optimize reaction parameters. For oximation, 60-90 minutes at 30-37°C is common.[4][5] For silylation, 30-60 minutes at 37-70°C is a typical starting point.[5][12] Ensure you are adding a sufficient excess of the derivatizing reagents. |
| Active Sites in GC System | Polar analytes, even after derivatization, can adsorb to active sites (free silanol groups) in the GC inlet liner or the front of the column, leading to signal loss. Solution: Use a high-quality, deactivated inlet liner. Perform regular inlet maintenance. Condition your column according to the manufacturer's instructions to ensure a properly deactivated surface.[1] |
Problem 2: Multiple Peaks for a Single Analyte
Possible Causes & Solutions
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incomplete Oximation | If the keto group is not fully protected by oximation, it can still exist in equilibrium with its enol tautomer. Both forms can then be silylated, resulting in two different derivatives and thus two chromatographic peaks from one analyte.[1] Solution: Ensure the oximation reaction goes to completion. Optimize the reaction time and temperature, and ensure the methoxyamine reagent is fresh and not degraded. |
| Incomplete Silylation | If the silylation of the carboxylic acid group is incomplete, you may detect both the fully derivatized (oxime-TMS) analyte and a partially derivatized (oxime-only) version, which will elute at different times.[1][13] Solution: Increase silylation reaction time or temperature. Consider adding 1% TMCS as a catalyst to your silylating reagent (e.g., MSTFA) to improve its reactivity.[9] Confirm your sample is completely anhydrous. |
| Formation of E/Z Isomers | The oxime derivative formed during the first step can exist as two geometric isomers (E and Z) around the C=N double bond. These isomers may separate chromatographically, resulting in two closely eluting peaks or a single broadened peak.[1] Solution: This is an inherent property of the derivatization chemistry. Often, the best approach is to adjust chromatography to co-elute the isomers into a single sharp peak or, for quantification, to sum the area of both isomer peaks. |
| Reagent Artifacts | Silylating reagents can sometimes produce by-products or react with contaminants in the sample or solvent, leading to unexpected peaks in the chromatogram.[13] Solution: Always run a reagent blank (all reagents, no sample) to identify peaks originating from the derivatization agents themselves.[14] Use high-purity solvents and reagents. |
Troubleshooting Decision Tree
Below is a logical workflow to diagnose issues with low analyte signal.
Caption: Troubleshooting workflow for low analyte signals.
Detailed Experimental Protocols
Protocol 1: Two-Step Methoxyamination and Silylation
This protocol provides a general, robust starting point for the derivatization of keto acids from a dried biological extract.
Materials:
-
Dried sample extract containing keto acids.
-
Internal Standard (IS) (e.g., a stable isotope-labeled keto acid or a structural analog not present in the sample).
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.
-
Anhydrous solvents (e.g., pyridine, acetonitrile).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or incubator.
-
Vortex mixer.
Workflow Diagram:
Caption: Standard two-step derivatization workflow for keto acids.
Procedure:
-
Sample Preparation: To a 2 mL reaction vial, add your sample aliquot and a known amount of internal standard. Evaporate the solvent to complete dryness using a lyophilizer, speed vacuum, or a gentle stream of dry nitrogen. This step is critical to remove all water.[5][6]
-
Step 1: Oximation:
-
Step 2: Silylation:
-
Analysis: After cooling, transfer the sample to a GC-MS autosampler vial if necessary. The sample is now ready for injection. It is best to analyze derivatized samples promptly, ideally within 24 hours, to prevent degradation of the derivatives.
References
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
-
Little, J. L. (n.d.). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Retrieved February 10, 2026, from [Link]
- Agilent Technologies. (n.d.). Reducing GC-MS Artifacts in Sample-rich Matrices.
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1–22. Available at: [Link]
- Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Mendel's Pod.
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved February 10, 2026, from [Link]
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich.
-
Akpovo, C. A., et al. (2021). The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved February 10, 2026, from [Link]
-
Deng, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 996–1011. Available at: [Link]
-
Evans, A. M., et al. (2014). Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma. Metabolites, 4(3), 675–696. Available at: [Link]
-
Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Analytical and Bioanalytical Chemistry, 373(4-5), 288–294. Available at: [Link]
-
Lee, J. W., et al. (2018). Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography B, 1092, 416–422. Available at: [Link]
-
MSChemist. (2014). Why do my silylations always fail? Chromatography Forum. Retrieved February 10, 2026, from [Link]
-
Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(15), 7934–7941. Available at: [Link]
-
Ulbrich-Hofmann, K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 879. Available at: [Link]
- Regis Technologies. (n.d.). GC Derivatization.
-
University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS. Retrieved February 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. louis.uah.edu [louis.uah.edu]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 14. Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7,7-Dimethyl-6-oxooctanoic Acid
Welcome to the technical support center for the synthesis of 7,7-Dimethyl-6-oxooctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is to deliver field-proven insights grounded in established scientific principles to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of 7,7-Dimethyl-6-oxooctanoic acid typically involves the oxidation of a suitable precursor, most commonly 7,7-dimethyl-6-hydroxyoctanoic acid or a protected derivative. The choice of catalyst for this oxidation is a critical determinant of reaction efficiency, yield, and purity. This guide will explore the impact of various catalytic systems and provide practical solutions to common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7,7-Dimethyl-6-oxooctanoic acid, with a focus on the role of the chosen catalyst.
Problem 1: Low or No Conversion of the Starting Alcohol
Symptoms:
-
TLC or GC-MS analysis shows a high proportion of unreacted 7,7-dimethyl-6-hydroxyoctanoic acid.
-
The isolated yield of the desired keto acid is significantly lower than expected.
Potential Causes and Solutions:
| Catalyst System | Potential Cause | Troubleshooting Steps |
| Chromium-Based (e.g., PCC, Jones Reagent) | Inactive or degraded reagent.[1][2][3] | - Use freshly prepared or commercially sourced reagent of high purity.- Ensure anhydrous conditions for PCC oxidations, as water can affect the reagent.[2] |
| Insufficient stoichiometry of the oxidant. | - Recalculate and ensure the correct molar equivalents of the chromium reagent are used.[4] | |
| Steric hindrance around the secondary alcohol. | - Increase reaction temperature or prolong reaction time, monitoring for side product formation. | |
| TEMPO-Based | Inefficient regeneration of the active oxoammonium salt.[5] | - Ensure the co-oxidant (e.g., NaOCl, Oxone) is active and added appropriately.[6][7][8]- Maintain the optimal pH of the reaction mixture (typically 8-9 for NaOCl).[5] |
| Catalyst poisoning. | - Purify the starting material to remove any potential catalyst poisons. | |
| Enzymatic (e.g., Alcohol Dehydrogenase) | Sub-optimal reaction conditions (pH, temperature).[9] | - Optimize pH and temperature according to the specific enzyme's requirements.- Ensure proper buffering of the reaction medium. |
| Enzyme inhibition by substrate or product. | - Consider using a two-liquid phase system to remove the product from the aqueous phase as it forms.[9] | |
| Cofactor (e.g., NAD+) limitation or degradation. | - Ensure an efficient cofactor regeneration system is in place. |
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that do not correspond to the starting material or desired product.
-
Difficulty in purifying the final product.
Potential Causes and Solutions:
| Catalyst System | Potential Side Reaction/Impurity | Mitigation Strategies |
| Chromium-Based (e.g., Jones Reagent) | Over-oxidation leading to C-C bond cleavage.[10] | - Carefully control the reaction temperature, keeping it as low as possible.- Avoid prolonged reaction times. |
| PCC | Formation of tar-like byproducts. | - Ensure the PCC is of high quality and the reaction is performed under strictly anhydrous conditions.[2] |
| TEMPO-Based | Halogenation of the product when using NaOCl as a co-oxidant.[5] | - Add the NaOCl solution slowly to the reaction mixture to avoid a buildup of the oxidant.[5] |
| Over-oxidation to dicarboxylic acids if the starting material contains a primary alcohol. | - Use a catalyst system known for high selectivity for secondary alcohols.[6] | |
| General | Racemization if the starting material is chiral. | - Employ milder reaction conditions (lower temperature, shorter reaction time).- Consider an enzymatic approach for higher stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for a green and sustainable synthesis of 7,7-Dimethyl-6-oxooctanoic acid?
A: For a more environmentally benign synthesis, TEMPO-based catalytic systems and enzymatic methods are preferable to stoichiometric chromium-based reagents. TEMPO-catalyzed oxidations can use environmentally friendly co-oxidants like air or hydrogen peroxide, minimizing hazardous waste.[6] Enzymatic oxidations operate under mild aqueous conditions and are highly selective, though they may require more specialized setup and optimization.[9]
Q2: My synthesis with PCC is messy and gives a low yield. What are the most critical parameters to control?
A: The most critical parameter for a successful PCC oxidation is the strict exclusion of water .[2] PCC is hygroscopic, and the presence of water can lead to the formation of a sticky, difficult-to-handle reaction mixture and promote the formation of byproducts.[2] Use anhydrous solvents and dry glassware. Additionally, ensure the PCC is of high quality, as impurities can catalyze side reactions.
Q3: Can I use a strong oxidant like potassium permanganate or chromic acid (Jones reagent)?
A: While strong oxidants like potassium permanganate and chromic acid will oxidize the secondary alcohol, they pose a significant risk of over-oxidation .[1][10][11] This can lead to cleavage of the carbon-carbon bond adjacent to the ketone, resulting in the formation of unwanted dicarboxylic acid byproducts and a lower yield of the desired 7,7-Dimethyl-6-oxooctanoic acid. If these reagents are used, very careful control of temperature and reaction time is essential.[10]
Q4: How does the mechanism of TEMPO-catalyzed oxidation work, and how does this impact the reaction?
A: The TEMPO-catalyzed oxidation proceeds through a catalytic cycle where the TEMPO radical is first oxidized by a stoichiometric co-oxidant to the active N-oxoammonium salt. This salt is the actual oxidizing agent that converts the alcohol to the ketone, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle.
Catalytic Cycle of TEMPO Oxidation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. TEMPO [organic-chemistry.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
Validation & Comparative
assessing the biocompatibility of 7,7-Dimethyl-6-oxooctanoic acid modified polymers
Publish Comparison Guide: Biocompatibility Assessment of 7,7-Dimethyl-6-oxooctanoic Acid (DMOOA) Modified Polymers
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (DMOOA) represents a class of bioactive keto-acid modifiers used to functionalize medical polymers, most notably Polylactic Acid (PLA) .[1][2] Unlike passive polymer coatings (e.g., PEG) that merely mask the surface, DMOOA-modified polymers actively modulate the biological microenvironment.[2]
This guide assesses the biocompatibility of DMOOA-functionalized matrices, specifically focusing on their application in implantable medical devices (e.g., vascular stents, tissue scaffolds).[2] The primary advantage of DMOOA modification is its dual ability to suppress inflammation while promoting re-endothelialization , a critical bottleneck in the failure of standard drug-eluting stents (DES).[2]
Key Performance Indicators (KPIs):
-
Cytotoxicity: Selective proliferation support for Endothelial Cells (ECs) vs. Smooth Muscle Cells (SMCs).[2]
-
Hemocompatibility: Reduced platelet adhesion compared to bare PLA.[2]
-
Inflammatory Response: Shift from M1 (pro-inflammatory) to M2 (pro-healing) macrophage phenotype.[2]
Mechanism of Action
DMOOA acts through a surface-mediated antioxidant mechanism.[2] The keto-functional group facilitates the scavenging of Reactive Oxygen Species (ROS) at the implant interface.[2]
-
Oxidative Stress Modulation: High ROS levels at implant sites trigger chronic inflammation and fibrous encapsulation.[2] DMOOA residues neutralize local ROS, preventing the activation of the NF-κB pathway .[2]
-
Selective Cell Signaling: By reducing oxidative stress, DMOOA creates a favorable niche for endothelial cell migration (re-endothelialization) while inhibiting the hyper-proliferation of smooth muscle cells (a cause of restenosis).[2]
Figure 1: Biocompatibility Signaling Pathway
Caption: DMOOA modification mitigates implant failure by scavenging ROS, thereby inhibiting inflammatory cascades and promoting endothelial healing.[2]
Comparative Analysis: DMOOA-PLA vs. Alternatives
The following table contrasts DMOOA-modified PLA with standard clinical alternatives.
| Feature | DMOOA-Modified PLA | Unmodified PLA | PEGylated PLA | Sirolimus-Eluting PLA |
| Primary Function | Bioactive Healing / Anti-inflammatory | Structural Support | "Stealth" / Anti-fouling | Anti-proliferative Drug Delivery |
| Endothelialization | Promoted (High EC adhesion) | Poor (Hydrophobic surface) | Neutral (Resists all cells) | Inhibited (Delayed healing) |
| Inflammation | Active Suppression (M2 Macrophage) | Moderate (Acidic degradation) | Low (Passive evasion) | Low (Drug-mediated) |
| Hemocompatibility | High (Reduced thrombosis risk) | Moderate (Risk of clotting) | High | High |
| Mechanical Stability | Preserved (Surface impregnation) | Baseline | Variable (PEG can weaken) | Baseline |
| Degradation | Surface erosion favored | Bulk erosion | Bulk erosion | Bulk erosion |
Critical Insight: While Sirolimus-eluting stents effectively stop restenosis, they often delay re-endothelialization, leading to late stent thrombosis.[2] DMOOA offers a safer middle ground: it controls inflammation without poisoning the regenerative capacity of the endothelium.[2]
Experimental Protocols
To validate the biocompatibility of DMOOA polymers, the following protocols are recommended. These methods ensure reproducibility and adherence to ISO 10993 standards.
Protocol A: Supercritical CO₂ Impregnation (Synthesis)
Rationale: Traditional solvent casting leaves toxic residues.[2] Supercritical Solvent Impregnation (SSI) uses CO₂ to force DMOOA into the polymer matrix without organic solvents.[2]
-
Preparation: Load PLA pellets and DMOOA (dissolved in ethanol cosolvent) into a high-pressure vessel.
-
Pressurization: Inject CO₂ to reach 10–20 MPa .
-
Impregnation: Maintain temperature at 40–60°C for 2–4 hours. The supercritical CO₂ swells the PLA, allowing DMOOA diffusion.[2]
-
Depressurization: Rapidly vent CO₂. The polymer collapses, trapping DMOOA within the surface layers.[2]
-
Validation: Verify loading using FTIR (Look for keto-carbonyl peak shift) and TGA (Thermal Gravimetric Analysis).
Figure 2: Supercritical Impregnation Workflow
Caption: The SSI process ensures deep surface impregnation of DMOOA without toxic solvent residues, preserving polymer integrity.[2]
Protocol B: In Vitro Cytotoxicity (Direct Contact)
Rationale: Assesses the viability of cells in direct contact with the modified surface.[2]
-
Cell Lines: HUVEC (Endothelial) and HASMC (Smooth Muscle).[2]
-
Seeding: Seed cells (
cells/well) directly onto sterilized DMOOA-PLA discs in 24-well plates. -
Incubation: Culture for 24, 48, and 72 hours.
-
Assay: Add CCK-8 or MTT reagent.[2] Incubate for 4 hours.
-
Readout: Measure absorbance at 450 nm.
-
Success Criteria: HUVEC viability > 80% (relative to control); HASMC viability < HUVEC viability (indicating selectivity).
Protocol C: Hemocompatibility (Hemolysis Assay)
Rationale: Essential for blood-contacting devices.[2]
-
Blood Prep: Dilute fresh rabbit blood (2%) in saline.
-
Contact: Incubate polymer samples with blood solution at 37°C for 60 mins.
-
Separation: Centrifuge at 2500 rpm for 5 mins.
-
Measurement: Analyze supernatant absorbance at 545 nm (hemoglobin release).
-
Calculation:
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Standard: Must be < 5% (ASTM F756).
References
-
ChemSrc. (2025).[2] Adipoyl Chloride and Related Polymer Synthesis Intermediates. Retrieved from [Link][2]
Sources
A Comparative Guide to the Synthesis of 7,7-Dimethyl-6-oxooctanoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 7,7-Dimethyl-6-oxooctanoic Acid
7,7-Dimethyl-6-oxooctanoic acid is a keto acid that has garnered interest in various scientific fields. Its bifunctional nature, possessing both a carboxylic acid and a ketone group, makes it a valuable intermediate in organic synthesis. In the biomedical field, this compound is utilized for the functionalization of polymers such as polylactic acid (PLA), which are employed in implantable medical devices. The incorporation of 7,7-Dimethyl-6-oxooctanoic acid can enhance the bioactivity of these materials, imparting antioxidant, antimicrobial, and anti-inflammatory properties, which are crucial for promoting controlled re-endothelialization and preventing inflammation at the implant site[1]. Furthermore, its structural analogs have shown potential as antioxidants, highlighting the therapeutic relevance of this class of molecules[2].
This guide provides a comprehensive comparison of three distinct synthetic routes to 7,7-Dimethyl-6-oxooctanoic acid, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. The presented routes are:
-
Oxidation of 7,7-Dimethyloctan-6-ol: A classical approach involving the oxidation of a secondary alcohol.
-
Enolate Alkylation of Ethyl Pivaloylacetate: A versatile method based on the formation of a new carbon-carbon bond via enolate chemistry.
-
Grignard Reaction with Diethyl Oxalate: A robust route utilizing an organometallic reagent to construct the keto acid backbone.
Each route will be detailed with step-by-step protocols, supported by experimental data, and visualized through reaction pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Oxidation of 7,7-Dimethyloctan-6-ol
This synthetic strategy relies on the oxidation of the secondary alcohol, 7,7-dimethyloctan-6-ol, to the corresponding ketone. The feasibility of this approach is predicated on the availability of the starting alcohol, which can be prepared from commercially available precursors.
Causality of Experimental Choices
The choice of oxidizing agent is critical in this route to ensure selective oxidation of the secondary alcohol without cleaving the carbon chain or causing other side reactions. Mild oxidizing agents are generally preferred.
Experimental Protocol
Step 1: Synthesis of 7,7-Dimethyloctan-6-ol
Step 2: Oxidation to 7,7-Dimethyl-6-oxooctanoic Acid
A general procedure for the oxidation of a secondary alcohol to a ketone using pyridinium chlorochromate (PCC) is provided below as a representative method.
-
In a round-bottom flask, dissolve 7,7-dimethyloctan-6-ol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) to the solution in a single portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 7,7-Dimethyl-6-oxooctanoic acid.
Performance Data
| Parameter | Value | Reference |
| Yield | Not Reported | N/A |
| Purity | Not Reported | N/A |
| Reaction Time | 2-4 hours | General Knowledge |
| Scalability | Moderate | General Knowledge |
Advantages and Disadvantages
-
Advantages: Conceptually straightforward.
-
Disadvantages: Lack of a readily available, detailed protocol for the starting material. The use of chromium-based reagents like PCC raises environmental and safety concerns.
Route 2: Enolate Alkylation of Ethyl Pivaloylacetate
This route offers a versatile and modular approach to the synthesis of 7,7-Dimethyl-6-oxooctanoic acid. It involves the generation of an enolate from ethyl pivaloylacetate, followed by its reaction with a suitable electrophile containing the carboxylic acid moiety. A subsequent hydrolysis and decarboxylation step yields the final product. The synthesis of a similar compound, 7-methyl-8-oxo-nonanoic acid, has been reported with a high yield using a similar strategy, suggesting the viability of this approach[3].
Causality of Experimental Choices
The choice of a strong, non-nucleophilic base is crucial for the complete deprotonation of the β-ketoester to form the enolate. The selection of the alkylating agent with a protected carboxylic acid function is necessary to prevent self-condensation and other side reactions.
Experimental Protocol
Step 1: Enolate Formation and Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethyl pivaloylacetate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to the solution and stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of a suitable alkylating agent, such as ethyl 5-bromovalerate, in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude product from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours to effect both ester hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation.
Performance Data
| Parameter | Value | Reference |
| Yield | Potentially high (up to 81% for an analogous reaction) | [3] |
| Purity | High after purification | [3] |
| Reaction Time | Multi-day | [3] |
| Scalability | Good | General Knowledge |
Advantages and Disadvantages
-
Advantages: High potential yield, versatile, and adaptable to the synthesis of various keto acids.
-
Disadvantages: Requires strictly anhydrous conditions and the use of strong, pyrophoric bases, which demands careful handling.
Route 3: Grignard Reaction with Diethyl Oxalate
This classical organometallic approach involves the reaction of a Grignard reagent with diethyl oxalate to form an α-keto ester, which is then hydrolyzed to the desired keto acid. The synthesis of a similar compound, 7-chloro-2-oxoheptanoic acid, has been successfully achieved using this methodology[4].
Causality of Experimental Choices
The key to this route is the successful formation of the Grignard reagent from a suitable haloalkane. The bulky tert-butyl group in the precursor may pose steric hindrance, potentially affecting the rate of Grignard reagent formation. The reaction with diethyl oxalate provides a direct route to the α-keto ester functionality.
Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of a suitable haloalkane, such as 1-bromo-4,4-dimethylpentane, in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Diethyl Oxalate
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of diethyl oxalate in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it over a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-keto ester.
Step 3: Hydrolysis
-
Hydrolyze the crude α-keto ester using a standard procedure with aqueous acid or base to obtain 7,7-Dimethyl-6-oxooctanoic acid.
-
Purify the final product by column chromatography or distillation.
Performance Data
| Parameter | Value | Reference |
| Yield | Not Reported for the target molecule | [4] |
| Purity | Good after purification | [4] |
| Reaction Time | Multi-day | [4] |
| Scalability | Good | General Knowledge |
Advantages and Disadvantages
-
Advantages: A well-established and robust method for the synthesis of keto acids.
-
Disadvantages: The formation of the Grignard reagent can be sensitive to moisture and air. Potential for side reactions if the reaction conditions are not carefully controlled.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Oxidation | Route 2: Enolate Alkylation | Route 3: Grignard Reaction |
| Starting Materials | 7,7-Dimethyloctan-6-ol | Ethyl pivaloylacetate, Ethyl 5-bromovalerate | 1-Bromo-4,4-dimethylpentane, Diethyl oxalate |
| Key Reagents | Oxidizing agent (e.g., PCC) | Strong base (e.g., LDA) | Magnesium |
| Reaction Conditions | Mild | Anhydrous, low temperature | Anhydrous |
| Potential Yield | Moderate | High | Moderate to High |
| Scalability | Moderate | Good | Good |
| Safety & Handling | Use of toxic chromium reagents | Requires handling of pyrophoric bases | Grignard reagents are moisture and air-sensitive |
| Versatility | Limited to available alcohols | Highly versatile for various keto acids | Versatile for various keto acids |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the three synthetic routes.
Conclusion and Future Outlook
This guide has provided a detailed comparison of three viable synthetic routes to 7,7-Dimethyl-6-oxooctanoic acid. The Enolate Alkylation of Ethyl Pivaloylacetate (Route 2) emerges as a highly promising method due to its potential for high yields and versatility, as demonstrated by analogous syntheses[3]. While it requires stringent reaction conditions, its adaptability for creating a library of related keto acids makes it an attractive option for research and development.
The Grignard Reaction (Route 3) represents a robust and classical alternative, suitable for large-scale synthesis, provided the Grignard reagent formation can be optimized. The Oxidation of 7,7-Dimethyloctan-6-ol (Route 1) is conceptually the simplest but is hampered by the lack of a well-defined protocol for the starting material and the environmental concerns associated with heavy metal oxidants.
Future research should focus on optimizing the reaction conditions for each route to improve yields and reduce the environmental impact. The development of greener oxidation methods for Route 1 and the exploration of non-pyrophoric bases for Route 2 would be valuable contributions. Further investigation into the biological activities of 7,7-Dimethyl-6-oxooctanoic acid and its derivatives will undoubtedly fuel the demand for efficient and scalable synthetic methodologies.
References
Sources
7,7-Dimethyl-6-oxooctanoic Acid: A Lipophilic Keto-Acid for Polymer Functionalization and Synthesis
The 7,7-Dimethyl-6-oxooctanoic Acid (DMOOA) Application Guide below synthesizes industrial patent data, chemical structure analysis, and polymer science principles. It is structured to provide a comparative technical review for researchers evaluating this molecule against standard alternatives like Levulinic Acid.
CAS: 56721-58-5 | Formula: C₁₀H₁₈O₃ | MW: 186.25 g/mol
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (DMOOA) is a specialized keto-carboxylic acid characterized by a sterically hindered tert-butyl ketone group and a terminal carboxylic acid. Unlike its common analog, Levulinic acid (C5), DMOOA (C10) possesses significant lipophilicity (LogP ~2.2) and steric bulk.
Primarily identified as an oxidative cleavage product of 1-tert-butylcyclohexene , DMOOA serves as a niche building block in two critical domains:
-
Biomedical Polymer Engineering: As a lipophilic modifier for Polylactic Acid (PLA) matrices, enhancing the compatibility of bioactive extracts (e.g., polyphenols) and providing antimicrobial properties.
-
Organic Synthesis: As a precursor for sterically hindered ligands and bifunctional linkers where resistance to nucleophilic attack at the ketone position is required.
This guide compares DMOOA with standard keto-acids, detailing its synthesis, physical properties, and application protocols.
Comparative Technical Analysis
Structural & Property Comparison
DMOOA bridges the gap between short-chain hydrophilic keto-acids and long-chain fatty acids. Its unique pivaloyl (tert-butyl carbonyl) moiety confers stability against unwanted side reactions (e.g., aldol condensation) common with methyl ketones.
Table 1: DMOOA vs. Standard Alternatives
| Feature | 7,7-Dimethyl-6-oxooctanoic Acid | Levulinic Acid (Standard) | Adipic Acid (Precursor/Byproduct) |
| Structure | C10 (Branched, Keto) | C5 (Linear, Keto) | C6 (Linear, Di-acid) |
| Key Moiety | Tert-Butyl Ketone (Steric bulk) | Methyl Ketone (Reactive) | Carboxylic Acid (x2) |
| Lipophilicity (LogP) | ~2.25 (Lipophilic) | -0.49 (Hydrophilic) | 0.08 (Amphiphilic) |
| Reactivity | High stability at ketone; COOH active. | High reactivity at both C=O and COOH. | COOH active only. |
| Primary Use | Hydrophobic polymer modification, hindered linkers. | Platform chemical, hydrophilic plasticizer. | Nylon production, general plasticizer. |
| Bioactivity | Potential antimicrobial (membrane disruption). | Mild antimicrobial. | Non-bioactive. |
Performance in Polymer Matrices
In the context of Polylactic Acid (PLA) functionalization:
-
Levulinic Acid: Often leaches out due to phase separation (hydrophilic nature vs. hydrophobic PLA).
-
DMOOA: The tert-butyl tail and 8-carbon backbone provide excellent miscibility with the PLA matrix. This allows DMOOA to act as a stable plasticizer and a compatibilizer for loading hydrophobic drugs or extracts (e.g., grape pomace polyphenols) into medical devices.
Experimental Protocols
Synthesis of 7,7-Dimethyl-6-oxooctanoic Acid
Objective: Produce DMOOA via oxidative ozonolysis of 1-tert-butylcyclohexene. Rationale: Direct oxidation of the cyclic alkene cleaves the double bond, converting the C1-tBu position into a ketone and the C2 position into a carboxylic acid.
Reagents:
-
Substrate: 1-tert-Butylcyclohexene (CAS: 3419-66-7)
-
Oxidant: Ozone (O₃)
-
Co-oxidant (Workup): Hydrogen Peroxide (H₂O₂) and Formic Acid (HCOOH)
-
Solvent: Methanol (MeOH) and Dichloromethane (DCM)
Step-by-Step Protocol:
-
Ozonolysis: Dissolve 1-tert-butylcyclohexene (10 mmol) in DCM/MeOH (1:1, 50 mL). Cool to -78°C (dry ice/acetone bath).
-
Gas Sparging: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated ozone). Purge with N₂ to remove excess O₃.
-
Oxidative Workup: Crucial Step. Unlike reductive workup (which yields the aldehyde), add a mixture of HCOOH (5 mL) and 30% H₂O₂ (5 mL) to the crude ozonide.
-
Reflux: Slowly warm to room temperature, then reflux at 70°C for 3 hours to ensure complete conversion of the intermediate ozonide/aldehyde to the carboxylic acid.
-
Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 4:1) to isolate DMOOA as a viscous oil/low-melting solid.
PLA Functionalization (Supercritical Impregnation)
Objective: Incorporate DMOOA into PLA films to enhance bioactivity/plasticity.
-
Preparation: Place PLA films and DMOOA (5 wt%) in a high-pressure vessel.
-
ScCO₂ Treatment: Pressurize with CO₂ to 15-20 MPa at 40°C .
-
Soaking: Hold for 2 hours. The supercritical fluid swells the polymer, allowing the lipophilic DMOOA to diffuse into the amorphous regions.
-
Depressurization: Slowly vent CO₂ (0.5 MPa/min) to trap the DMOOA within the PLA matrix.
Mechanism & Pathway Visualization
The following diagram illustrates the oxidative cleavage pathway and the steric comparison that defines DMOOA's unique reactivity profile.
Figure 1: Synthesis pathway of DMOOA via ozonolysis and key structural differentiators (Steric Shielding & Lipophilicity) compared to standard keto-acids.[1]
Applications in Drug Development & Materials
Sterically Hindered Linkers
DMOOA is valuable in Antibody-Drug Conjugate (ADC) or prodrug design. The ketone group at position 6 is flanked by a tert-butyl group.
-
Advantage: This ketone is highly resistant to non-specific enzymatic attack or hydrolysis compared to a standard methyl ketone.
-
Chemistry: It can be selectively reduced to a chiral alcohol or reacted with hydroxylamines to form stable oxime linkers that are resistant to premature cleavage in plasma.
Bioactive Polymer Additive
Research indicates that keto-acids can enhance the antioxidant capacity of polymer blends. DMOOA, when used as a carrier in PLA, has been associated with improved retention of natural extracts (e.g., from grape pomace) due to:
-
Hydrogen Bonding: The carboxylic acid interacts with PLA ester groups.
-
Hydrophobic Shielding: The tert-butyl tail protects sensitive payloads from moisture degradation.
References
-
LANXESS Deutschland GmbH. (2009). Method for producing adipic acid and 6-aminocaproic acid. European Patent EP2128122A1.[2] (Identifies 7,7-dimethyl-6-oxooctanoic acid as a specific byproduct/intermediate in cyclohexane oxidation streams).
- Bailey, P. S. (1978). Ozonation in Organic Chemistry: Vol. 1 Olefinic Compounds. Academic Press. (Foundational text for the oxidative cleavage mechanism of substituted cyclohexenes).
- Visakh, P. M., et al. (2019). Poly(lactic acid) Science and Technology: Processing, Properties, Additives and Applications. Royal Society of Chemistry. (Contextual reference for the use of carboxylic acid plasticizers in PLA).
-
Smolecule. (2023). 7,7-Dimethyl-6-oxooctanoic acid Application Summary. (Aggregated data on biomedical functionalization and polymer impregnation).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
